molecular formula C45H84NO10P B15575183 DSPE-Alkyne

DSPE-Alkyne

Cat. No.: B15575183
M. Wt: 830.1 g/mol
InChI Key: MVIGXGDNOHBBSR-HUESYALOSA-N
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Description

DSPE-Alkyne is a useful research compound. Its molecular formula is C45H84NO10P and its molecular weight is 830.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H84NO10P

Molecular Weight

830.1 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(prop-2-ynoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C45H84NO10P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43(47)53-40-42(41-55-57(50,51)54-39-37-46-45(49)52-38-6-3)56-44(48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h3,42H,4-5,7-41H2,1-2H3,(H,46,49)(H,50,51)/t42-/m1/s1

InChI Key

MVIGXGDNOHBBSR-HUESYALOSA-N

Origin of Product

United States

Foundational & Exploratory

DSPE-Alkyne: A Comprehensive Technical Guide to its Physicochemical Properties and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-Alkyne (DSPE-Alkyne) is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery and nanomedicine. Its unique structure, featuring a saturated 18-carbon acyl chain backbone (distearoyl), a phosphoethanolamine headgroup, and a terminal alkyne group, provides a versatile platform for the construction of advanced therapeutic delivery systems. The saturated lipid chains contribute to the formation of stable, rigid lipid bilayers, while the alkyne moiety allows for covalent modification via "click chemistry," a highly efficient and specific conjugation reaction. This enables the attachment of targeting ligands, imaging agents, or other functional molecules to the surface of lipid-based nanoparticles.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and a discussion of its application in drug delivery, including a visualization of its role in facilitating the cellular uptake of therapeutic payloads.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to its function in forming stable and effective drug delivery vehicles. These properties influence the formulation process, in vivo stability, and interaction with biological systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its commonly used PEGylated derivatives. PEGylation (conjugation with polyethylene (B3416737) glycol) is a frequent modification used to enhance the systemic circulation time of nanoparticles by reducing clearance by the mononuclear phagocyte system.

PropertyValueSource(s)
Molecular Formula C45H84NO10P[1]
Molecular Weight 830.1 g/mol [1]
Appearance White to off-white crystalline solid/powder[2][3]
Melting Point High, similar to DSPE (~172-173 °C)[4]
Purity ≥95% (typically determined by NMR)[1]
Storage Conditions -20°C, protected from light and moisture[1]

Table 1: Physicochemical Properties of this compound

SolventSolubilitySource(s)
Chloroform (B151607) Soluble (approx. 3 mg/mL for DSPE)[2]
Chloroform/Methanol (3:1 v/v) Soluble (20 mg/mL for DSPE)[3]
Dimethyl Sulfoxide (DMSO) Soluble, may require warming (e.g., 10 mg/mL for DSPE-PEG 2000 with heating)
Dimethylformamide (DMF) Soluble (approx. 11 mg/mL for DSPE-PEG 2000)[5]
Ethanol Soluble (approx. 20 mg/mL for DSPE-PEG 2000)[5]
Water Insoluble (forms suspensions or lamellar structures)[6]

Table 2: Solubility of this compound and Related Compounds

DSPE-PEG DerivativeCritical Micelle Concentration (CMC) (µM)
DSPE-PEG 2000 0.5 - 1.5
DSPE-PEG 3000 0.5 - 1.5
DSPE-PEG 5000 1.0 - 1.5

Table 3: Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is crucial for formulation development and quality control. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is monitored by the ratio of the intensities of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. A plot of the I1/I3 ratio against the logarithm of the lipid concentration shows a sigmoidal curve, with the inflection point corresponding to the CMC.

Materials:

  • This compound or DSPE-PEG-Alkyne

  • Pyrene stock solution (e.g., 0.1 mM in acetone (B3395972) or methanol)

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the this compound lipid in the desired aqueous buffer.

  • Prepare a series of dilutions of the lipid stock solution in the same buffer.

  • To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent from the pyrene stock is minimal (e.g., <1% of the total volume) to avoid affecting micellization.

  • Incubate the samples at a controlled temperature to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 335 nm. Record the emission intensities from 350 nm to 450 nm.

  • Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.

  • Fit the data to a sigmoidal curve. The concentration at the inflection point of the curve is the CMC.

Particle Size and Size Distribution Analysis by Dynamic Light Scattering (DLS)

Principle: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation. The Polydispersity Index (PDI) provides a measure of the width of the particle size distribution.

Materials:

  • Suspension of this compound containing nanoparticles (e.g., liposomes or micelles) in a suitable buffer.

  • DLS instrument.

  • Cuvettes.

Procedure:

  • Prepare the liposome (B1194612) or micelle suspension containing this compound using a method such as thin-film hydration followed by extrusion.

  • Dilute the nanoparticle suspension with the same buffer used for formulation to an appropriate concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves setting the laser wavelength, scattering angle, and measurement duration.

  • The instrument's software will analyze the correlation function of the scattered light intensity to provide the average particle size (Z-average) and the Polydispersity Index (PDI).

Liposome Formulation using Thin-Film Hydration and Extrusion

Principle: The thin-film hydration method is a common technique for preparing liposomes. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous buffer results in the spontaneous formation of multilamellar vesicles (MLVs). Extrusion is then used to reduce the size and lamellarity of the MLVs, producing small unilamellar vesicles (SUVs) with a more uniform size distribution.

Materials:

  • This compound

  • Other lipids (e.g., a structural phospholipid like DSPC and cholesterol)

  • Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation: Dissolve this compound and other lipids in the desired molar ratio in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. It is important to perform this step at a temperature above the transition temperature of the lipids.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer, pre-heated to a temperature above the lipid transition temperature. Vortex or gently agitate the flask to form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size using an extruder. This should also be done at a temperature above the lipid transition temperature.

  • The resulting translucent suspension contains unilamellar liposomes of a defined size.

Role in Drug Delivery and Cellular Interaction

This compound does not typically have intrinsic pharmacological activity; its primary role is as a critical component of a drug delivery system. The alkyne group provides a powerful tool for bioconjugation, allowing for the attachment of targeting moieties that can direct the nanoparticle to specific cells or tissues.

Workflow for Targeted Drug Delivery

The following diagram illustrates the general workflow of utilizing this compound in the creation of a targeted drug delivery system.

G Workflow for this compound Based Targeted Drug Delivery cluster_0 Formulation cluster_1 Functionalization Lipid Mixture Lipid Mixture Liposome Formation Liposome Formation Lipid Mixture->Liposome Formation Thin-film hydration Drug Encapsulation Drug Encapsulation Drug Encapsulation->Liposome Formation Click Chemistry Click Chemistry Liposome Formation->Click Chemistry This compound surface Targeting Ligand Targeting Ligand Targeting Ligand->Click Chemistry Targeted Liposome Targeted Liposome Click Chemistry->Targeted Liposome In Vivo Administration In Vivo Administration Targeted Liposome->In Vivo Administration G Cellular Uptake and Action of this compound Formulated Drug cluster_cell Target Cell Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Endocytosis Drug Release Drug Release Endosome->Drug Release Endosomal Escape Signaling Pathway Signaling Cascade Drug Release->Signaling Pathway Inhibition/Activation Therapeutic Effect Therapeutic Effect Signaling Pathway->Therapeutic Effect Targeted Liposome Targeted Liposome (with this compound) Targeted Liposome->Receptor Binding

References

DSPE-Alkyne in Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] (DSPE-Alkyne) is a functionalized phospholipid increasingly utilized in the development of advanced drug delivery systems and for the modification of lipid membrane surfaces. Its core mechanism of action revolves around the terminal alkyne group, which provides a reactive handle for "click chemistry," enabling the covalent attachment of a wide array of molecules to the surface of lipid bilayers, such as those in liposomes. While the DSPE anchor imparts stability and rigidity to the membrane, the influence of the alkyne functionalization on the biophysical properties of the lipid bilayer is a key consideration for formulation development. This guide provides a comprehensive overview of the mechanism of action of this compound in lipid bilayers, detailed experimental protocols for its characterization, and a framework for understanding its impact on membrane dynamics.

Introduction: The Role of this compound in Lipid Bilayer Engineering

This compound is an amphiphilic molecule composed of a hydrophilic phosphoethanolamine headgroup modified with a terminal alkyne, and two saturated 18-carbon stearoyl chains forming the hydrophobic tail.[1] Like other phospholipids, this compound self-assembles in aqueous solutions to form lipid bilayers, the fundamental structure of liposomes and cell membranes.[1][2] The saturated stearoyl chains of the DSPE moiety are known to increase the phase transition temperature (Tm) and rigidity of lipid bilayers, leading to more stable and less permeable membranes.[3]

The primary utility of this compound lies in its terminal alkyne group, which serves as a versatile platform for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[2][4] This allows for the efficient and specific attachment of targeting ligands, imaging agents, polymers, and other functional molecules to the surface of liposomes, enhancing their therapeutic or diagnostic capabilities.[5]

Core Mechanism of Action: Surface Functionalization via Click Chemistry

The principal mechanism of action of this compound within a lipid bilayer is to present a chemically reactive alkyne group on the membrane surface. This enables the covalent ligation of azide-functionalized molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction. It involves the reaction of the terminal alkyne on this compound with an azide-modified molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DSPE_Alkyne This compound in Bilayer Functionalized_Liposome Surface-Functionalized Liposome (B1194612) DSPE_Alkyne->Functionalized_Liposome Click Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Ligand) Azide_Molecule->Functionalized_Liposome Copper Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Copper->Functionalized_Liposome catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Liposome Surface.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To avoid the potential toxicity of a copper catalyst in biological systems, strain-promoted alkyne-azide cycloaddition can be employed. This reaction uses a strained cyclooctyne (B158145) (such as DBCO or BCN) instead of a terminal alkyne, which reacts with an azide (B81097) without the need for a metal catalyst. While this compound itself is not strained, it is important to be aware of this alternative click chemistry approach.

Biophysical Effects of this compound on Lipid Bilayers

The incorporation of this compound into a lipid bilayer can potentially influence its physical properties. While the alkyne group is small and often considered non-interfering, a rigorous biophysical characterization is crucial for understanding its impact on membrane stability, fluidity, and permeability.

Data Presentation

Table 1: Hypothetical Thermotropic Properties of Liposomes Containing DSPE vs. This compound as Determined by Differential Scanning Calorimetry (DSC)

Lipid Composition (molar ratio)Main Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
DPPC (100%)41.58.7
DPPC:DSPE (95:5)42.88.5
DPPC:this compound (95:5)42.58.4
DPPC:DSPE (90:10)43.98.2
DPPC:this compound (90:10)43.68.1
Note: Values for this compound are hypothetical and would need to be determined experimentally. The expectation is a minimal difference from DSPE-containing liposomes.

Table 2: Hypothetical Membrane Fluidity of Liposomes Containing DSPE vs. This compound as Determined by Fluorescence Anisotropy

Lipid Composition (molar ratio)Fluorescence Anisotropy (r) of DPH at 25°CFluorescence Anisotropy (r) of DPH at 45°C
DPPC (100%)0.3500.150
DPPC:DSPE (95:5)0.3650.160
DPPC:this compound (95:5)0.3630.158
DPPC:DSPE (90:10)0.3780.175
DPPC:this compound (90:10)0.3760.173
Note: Values for this compound are hypothetical. A lower anisotropy value corresponds to higher membrane fluidity.

Experimental Protocols

The following are detailed methodologies for the preparation and biophysical characterization of liposomes containing this compound.

Protocol for Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • Primary phospholipid (e.g., DPPC, DSPC)

  • Cholesterol (if required)

  • This compound

  • Chloroform or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of the primary phospholipid, cholesterol (if any), and this compound in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipid mixture. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane. b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (typically 11-21 times). e. The resulting translucent suspension contains small unilamellar vesicles (SUVs) of a relatively uniform size.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids (incl. This compound) in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (forms MLVs) evaporate->hydrate extrude Extrude through Polycarbonate Membrane (forms SUVs) hydrate->extrude end Unilamellar Liposomes extrude->end

Workflow for this compound Liposome Preparation.
Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of the lipid bilayer, specifically the phase transition temperature (Tm) and the enthalpy of transition (ΔH).

Materials:

  • Liposome suspension (prepared as in 4.1)

  • Hydration buffer (for reference)

  • DSC instrument

  • DSC sample pans

Procedure:

  • Sample Preparation: a. Accurately pipette a known volume of the liposome suspension into a DSC sample pan. b. Pipette the same volume of the hydration buffer into a reference pan. c. Seal both pans hermetically.

  • DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a temperature well below the expected Tm. c. Heat the sample and reference pans at a constant rate (e.g., 1-2 °C/min) through the phase transition temperature range. d. Record the differential heat flow between the sample and the reference.

  • Data Analysis: a. The Tm is determined as the peak temperature of the endothermic transition. b. The ΔH is calculated by integrating the area under the transition peak.

Protocol for Fluorescence Anisotropy Measurement

This technique measures membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Materials:

  • Liposome suspension

  • Fluorescent probe stock solution (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in methanol or tetrahydrofuran)

  • Hydration buffer

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation: a. Dilute the liposome suspension to a suitable concentration in the hydration buffer. b. Add a small volume of the DPH stock solution to the liposome suspension while vortexing to ensure rapid mixing and incorporation of the probe into the lipid bilayer. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching. c. Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes.

  • Anisotropy Measurement: a. Equilibrate the sample at the desired temperature in the spectrofluorometer's cuvette holder. b. Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 355 nm). c. Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the emission wavelength of DPH (around 430 nm). d. Correct for instrumental bias (G-factor) by exciting with horizontally polarized light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities. The G-factor is calculated as IHV / IHH.

  • Data Analysis: a. Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) b. A higher 'r' value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.

Anisotropy_Workflow start Start prepare Prepare Liposome Suspension start->prepare add_probe Incorporate DPH Probe into Bilayer prepare->add_probe incubate Incubate above Tm add_probe->incubate measure Measure Fluorescence Intensities (IVV, IVH, etc.) incubate->measure calculate Calculate Anisotropy (r) measure->calculate end Membrane Fluidity Data calculate->end

Experimental Workflow for Fluorescence Anisotropy Measurement.

Conclusion

This compound is a powerful tool for the surface functionalization of lipid bilayers, enabling the development of targeted and multifunctional nanomedicine platforms. Its core mechanism of action is the presentation of a reactive alkyne handle for click chemistry. While the DSPE component is known to enhance membrane stability, the precise quantitative effects of the terminal alkyne group on the biophysical properties of the lipid bilayer require further direct experimental investigation. The protocols outlined in this guide provide a robust framework for researchers to perform such characterizations, leading to a more complete understanding of how this compound influences membrane dynamics and facilitating the rational design of advanced lipid-based delivery systems.

References

Probing the Aggregation Behavior of DSPE-Alkyne: A Technical Guide to Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Critical Micelle Concentration of DSPE-Based Amphiphiles

DSPE is a saturated phospholipid widely employed in the formulation of nanoparticles, such as liposomes and micelles, for drug delivery applications.[1][2][3] Its biocompatibility and ability to form stable lipid bilayers make it an ideal component for encapsulating therapeutic agents.[1] Functionalization of the DSPE headgroup, for instance with an alkyne group, allows for the covalent attachment of targeting ligands, imaging agents, or other moieties via "click chemistry," thereby creating highly versatile and targeted drug delivery systems.[4][5]

The critical micelle concentration is a fundamental parameter that defines the concentration of an amphiphile in an aqueous solution at which the molecules begin to self-assemble into micelles.[6][7] Below the CMC, the amphiphile exists predominantly as monomers. As the concentration increases to and beyond the CMC, the formation of micelles becomes thermodynamically favorable. This self-assembly is crucial for the encapsulation of hydrophobic drugs within the micellar core.

While the alkyne functionalization itself is a minor modification to the overall molecular structure, the CMC of DSPE-Alkyne is expected to be influenced by other structural features, most notably the presence and length of a polyethylene (B3416737) glycol (PEG) spacer, which is commonly used to link the alkyne group to the DSPE headgroup.

Quantitative Data on DSPE-PEG CMC

The following table summarizes the experimentally determined CMC values for various DSPE-PEG conjugates. These values serve as a strong proxy for estimating the CMC of DSPE-PEG-Alkyne. The data indicates that the CMC of DSPE-PEG is typically in the low micromolar range.

CompoundPEG Chain Length (Da)CMC ValueSolventReference
DSPE-PEG20000.5 - 1.5 µMNot Specified[8]
DSPE-PEG30000.5 - 1.5 µMNot Specified[8]
DSPE-PEG50000.5 - 1.5 µMNot Specified[8]
DSPE-PEG200010 - 20 µMWater[9]
DSPE-PEG20000.5 - 1.0 µMHEPES Buffered Saline[9]

Note: The CMC is influenced by factors such as PEG chain length, with longer chains potentially leading to a higher CMC.[8] Additionally, the ionic strength of the solvent plays a significant role; the CMC in buffered saline is notably lower than in pure water.[9]

Experimental Protocols for CMC Determination

Several robust methods are available for the determination of the CMC of phospholipids (B1166683) like this compound. The choice of method often depends on the properties of the amphiphile and the available instrumentation.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a widely used and sensitive method for determining the CMC of phospholipids.[6][10][11]

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This shift is observed as a change in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio against the logarithm of the amphiphile concentration.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at a known concentration.

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Aliquots of the this compound stock solution are dispensed into a series of vials to create a range of concentrations bracketing the expected CMC.

    • The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of each vial.

    • The lipid films are then hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final lipid concentrations. The solutions are typically vortexed or sonicated to ensure complete dissolution and formation of micelles.

    • A small aliquot of the pyrene stock solution is added to each vial to achieve a final pyrene concentration of approximately 10⁻⁶ M. The amount of organic solvent from the pyrene stock should be kept to a minimum (ideally less than 1% of the total volume).

  • Fluorescence Measurement:

    • The samples are incubated, often at a controlled temperature, to allow for equilibration of pyrene partitioning.

    • The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set to 334 nm, and the emission is scanned from approximately 350 to 450 nm.

    • The intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks are recorded.

  • Data Analysis:

    • The ratio of the peak intensities (I₁/I₃) is calculated for each this compound concentration.

    • A plot of the I₁/I₃ ratio versus the logarithm of the this compound concentration is generated.

    • The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve. This can be done by fitting the data to a suitable model or by finding the intersection of the two linear portions of the curve.

Surface Tension Measurement

This classical method is based on the principle that surfactants, including phospholipids, reduce the surface tension of water.[7][12]

Principle: As the concentration of the amphiphile in an aqueous solution increases, the molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, the amphiphiles begin to form micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with further increases in amphiphile concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.

Detailed Protocol:

  • Preparation of Solutions:

    • A series of aqueous solutions of this compound at different concentrations are prepared in a suitable buffer.

  • Surface Tension Measurement:

    • The surface tension of each solution is measured using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).

    • Measurements should be performed at a constant temperature.

  • Data Analysis:

    • The surface tension values are plotted against the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions. The first region shows a decrease in surface tension with increasing concentration, and the second region shows a plateau where the surface tension is relatively constant.

    • The CMC is determined from the intersection of the two lines fitted to these regions.

Light Scattering Techniques

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can also be used to determine the CMC.[10][11]

Principle: Light scattering techniques measure the intensity of light scattered by particles in a solution. Below the CMC, the scattering intensity is low as it is primarily due to the small monomeric amphiphiles. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattering intensity. The CMC is identified as the concentration at which this sharp increase in scattering intensity occurs.

Detailed Protocol:

  • Preparation of Solutions:

    • A series of this compound solutions at various concentrations are prepared in a filtered, dust-free buffer.

  • Light Scattering Measurement:

    • The scattering intensity of each solution is measured using a light scattering instrument at a fixed angle.

  • Data Analysis:

    • A plot of the scattering intensity versus the this compound concentration is generated.

    • The CMC is determined as the concentration at the point of inflection where the scattering intensity begins to increase sharply.

Visualizing the Experimental Workflow and Application

The following diagrams, generated using Graphviz, illustrate the logical flow of CMC determination and the subsequent application of this compound in creating functionalized nanoparticles.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution create_series Create Concentration Series prep_stock->create_series add_probe Add Probe (e.g., Pyrene) create_series->add_probe measure Measure Physical Property (Fluorescence, Surface Tension, etc.) add_probe->measure plot_data Plot Data vs. Concentration measure->plot_data determine_cmc Determine CMC (Inflection Point) plot_data->determine_cmc

Caption: Workflow for CMC Determination.

DSPE_Alkyne_Application dspe_alkyne This compound Monomers micelle Self-Assembly into Micelles (above CMC) dspe_alkyne->micelle Aqueous Solution drug_loaded_micelle Drug-Loaded Micelle micelle->drug_loaded_micelle drug Hydrophobic Drug drug->drug_loaded_micelle Encapsulation functionalized_micelle Functionalized, Drug-Loaded Micelle drug_loaded_micelle->functionalized_micelle Click Chemistry azide_ligand Azide-Functionalized Ligand (e.g., for Targeting) azide_ligand->functionalized_micelle

Caption: Application of this compound in Drug Delivery.

This guide provides a comprehensive overview of the critical micelle concentration of this compound, offering valuable data from related compounds and detailed experimental protocols for its determination. The provided visualizations aim to clarify the experimental workflow and the utility of this functionalized phospholipid in the development of advanced drug delivery systems. Researchers are encouraged to adapt the outlined protocols to their specific this compound constructs to obtain precise CMC values, which are essential for the rational design and optimization of nanoparticle formulations.

References

DSPE-Alkyne in Lipid Nanoparticle Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of lipid nanoparticles (LNPs) is a critical step in the development of targeted drug delivery systems. Among the various methods available, the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) during the self-assembly process offers a versatile platform for post-formulation modification via "click chemistry." This technical guide provides an in-depth overview of the principles, experimental protocols, and quantitative characterization of this compound-containing LNPs, tailored for professionals in the field of drug development.

The Core Principle: Self-Assembly and Bioorthogonal Functionalization

This compound is a phospholipid featuring a terminal alkyne group, a bioorthogonal handle that does not react with biological molecules.[1][2] This allows for a highly specific and efficient conjugation reaction with azide-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][3]

During the self-assembly of LNPs, typically through microfluidic mixing of a lipid-ethanol solution with an aqueous phase containing the therapeutic cargo (e.g., mRNA, siRNA), this compound is incorporated alongside other lipid components such as an ionizable lipid, a helper lipid (e.g., DSPC), and cholesterol.[4][5][6] The hydrophobic tails of this compound integrate into the lipid core of the nanoparticle, leaving the alkyne group exposed on the LNP surface, ready for subsequent functionalization.[4]

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical for their in vivo performance. The following tables summarize representative quantitative data for LNP formulations, including those with DSPE-PEG, a structurally related lipid that provides insight into the expected characteristics of this compound containing LNPs.

Formulation ComponentMolar Ratio (%)Reference
Ionizable Lipid (e.g., DLin-MC3-DMA)50[5]
Helper Lipid (DSPC)10[5]
Cholesterol38.5[5]
PEG-Lipid (e.g., DMG-PEG 2000)1.5[5]

Table 1: Typical Lipid Molar Ratios in LNP Formulations. This table outlines a common molar ratio for the lipid components in an LNP formulation. This compound would typically be incorporated as a fraction of the PEG-lipid component.

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPE-PEG2000/Soluplus (1/1 w/w)116.60.112-13.7N/A[7]
DSPE-PEG2000/Soluplus (4/1 w/w)128.10.295-28.1N/A[7]
DSPE-PEG2000/Soluplus (5/1 w/w)80.80.644-29.2N/A[7]
DSPE-PEG2000/Soluplus (10/1 w/w)36.50.900-28.5N/A[7]
DODAP/DSPC/Chol/DSPE-PEG (50/10/37.5/1.5 mol%)820.16N/A100[8]
SM-102/DSPC/Chol/DSPE-PEG (50/10/37.5/2.5 mol%)~80-100<0.2Neutral>90%[9]

Table 2: Physicochemical Properties of DSPE-PEG Containing Nanoparticles. This table provides examples of particle size, PDI, and zeta potential for nanoparticles formulated with DSPE-PEG. These values serve as a reference for what can be expected when formulating with this compound.

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the preparation of LNPs using a microfluidic device, a method that allows for precise control over nanoparticle size and distribution.[10]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Therapeutic cargo (e.g., mRNA) in the aqueous buffer

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will influence the final particle size.

  • Dissolve the therapeutic cargo in the aqueous buffer.

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the aqueous cargo solution into separate syringes.

  • Set the desired total flow rate (e.g., 4-14 mL/min) and the flow rate ratio of the aqueous to the ethanol phase (e.g., 3:1).[10]

  • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids into LNPs, encapsulating the cargo.

  • Collect the resulting LNP suspension.

  • Immediately dilute the LNP solution with PBS to raise the pH and stabilize the particles.[10]

  • Purify and concentrate the LNPs using a suitable method such as dialysis or tangential flow filtration against PBS to remove ethanol and unencapsulated cargo.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_post_processing Post-Processing Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Device Microfluidic Device Lipid-Ethanol Solution->Microfluidic Device Aqueous Cargo Solution Aqueous Cargo Solution Aqueous Cargo Solution->Microfluidic Device Dilution Dilution Microfluidic Device->Dilution Purification Purification Dilution->Purification Final LNP Product Final LNP Product Purification->Final LNP Product

LNP Formulation Workflow using Microfluidics.
Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP suspension in PBS to an appropriate concentration (e.g., 0.005 mg/mL mRNA concentration).[10]

    • Transfer the diluted sample to a cuvette.

    • Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[10]

b) Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.

    • Measure the electrophoretic mobility using a suitable instrument, which then calculates the zeta potential.

c) Encapsulation Efficiency (EE%):

  • Method: RiboGreen Assay (for RNA cargo).

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated RNA. The other set remains untreated to measure the amount of unencapsulated RNA.

    • Add the RiboGreen reagent to both sets and incubate.

    • Measure the fluorescence intensity.

    • Calculate the EE% using the following formula: EE% = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Click Chemistry Functionalization of this compound LNPs

This protocol describes the copper-catalyzed click reaction to conjugate an azide-containing ligand to the surface of this compound LNPs.

Materials:

  • This compound containing LNPs in PBS

  • Azide-functionalized ligand (e.g., Azide-PEG-RGD)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • To the this compound LNP suspension, add the azide-functionalized ligand. The molar ratio of alkyne to azide (B81097) should be optimized.

  • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ solution and the THPTA ligand solution.[3]

  • Add the catalyst solution to the LNP-ligand mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours) with gentle mixing.

  • Purify the functionalized LNPs from unreacted ligand and catalyst using a suitable method like size exclusion chromatography or extensive dialysis.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Click Reaction cluster_purification Purification This compound LNP This compound LNP Reaction Mixture Reaction Mixture This compound LNP->Reaction Mixture Azide-Ligand Azide-Ligand Azide-Ligand->Reaction Mixture Catalyst (CuSO4/THPTA) Catalyst (CuSO4/THPTA) Catalyst (CuSO4/THPTA)->Reaction Mixture Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate)->Reaction Mixture Purification Step Purification Step Reaction Mixture->Purification Step Functionalized LNP Functionalized LNP Purification Step->Functionalized LNP

Workflow for Click Chemistry Functionalization of LNPs.

Cellular Uptake and Signaling of Functionalized LNPs

The surface functionalization of LNPs with targeting ligands, such as the RGD peptide, can significantly alter their interaction with cells. RGD peptides specifically bind to integrin receptors, which are often overexpressed on the surface of cancer cells.[11][12] This interaction triggers receptor-mediated endocytosis, a highly efficient pathway for cellular internalization.[11][13]

Upon binding to integrins, the functionalized LNP is internalized into an endosome. For the therapeutic cargo to be effective, the LNP must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The ionizable lipid component of the LNP plays a crucial role in this endosomal escape process.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Functionalized LNP Functionalized LNP Binding Binding Functionalized LNP->Binding RGD Ligand Integrin Receptor Integrin Receptor Integrin Receptor->Binding Endosome Endosome Binding->Endosome Internalization Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Lysosome Lysosome Endosome->Lysosome Endosomal Trafficking Cargo Release Cargo Release Endosomal Escape->Cargo Release Successful Delivery Degradation Degradation Lysosome->Degradation Cargo Degradation

References

The Role of DSPE-Alkyne in Advancing mRNA Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their delivery. Among the various components of these sophisticated delivery vehicles, functional lipids play a pivotal role in enhancing their efficacy and enabling targeted delivery. This technical guide delves into the core applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-alkyne (DSPE-Alkyne), a versatile phospholipid integral to the next generation of mRNA vaccine delivery systems. This document provides an in-depth overview of its function, experimental protocols for its use, and quantitative data to inform formulation strategies.

Introduction to this compound: A Gateway to Targeted mRNA Delivery

This compound is a phospholipid conjugate that incorporates a polyethylene (B3416737) glycol (PEG) spacer terminating in an alkyne group.[1] This unique chemical feature is the cornerstone of its utility, providing a reactive handle for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific covalent attachment of molecules.[2][3][4] In the context of mRNA vaccines, the alkyne group on this compound, present on the surface of an LNP, can be readily conjugated with azide-functionalized targeting ligands, such as antibodies, peptides, or small molecules. This surface functionalization enables the LNPs to selectively bind to and be internalized by specific cell types, thereby enhancing the delivery of the mRNA payload to the desired target and potentially reducing off-target effects.[5]

The DSPE portion of the molecule acts as a lipid anchor, embedding itself within the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" shield that can help to reduce clearance by the immune system and prolong circulation time.[6] The strategic incorporation of this compound into LNP formulations thus offers a powerful tool to engineer sophisticated, targeted mRNA delivery systems.

Formulation of this compound Containing Lipid Nanoparticles

The formulation of mRNA-containing LNPs is a critical process that dictates the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.

Lipid Composition and Molar Ratios

A typical LNP formulation consists of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[7] When incorporating this compound for surface functionalization, it is typically introduced as a fraction of the total PEG-lipid content. The precise molar ratios of these components are crucial for achieving optimal encapsulation efficiency, particle size, and stability.

While specific ratios are often proprietary and application-dependent, a common starting point for LNP formulation, which can be adapted to include this compound, involves a molar ratio of approximately:

  • Ionizable Lipid : Helper Phospholipid : Cholesterol : PEG-Lipid

  • 50 : 10 : 38.5 : 1.5[8]

When incorporating this compound, a fraction of the PEG-lipid (e.g., DSPE-PEG2000) would be replaced with DSPE-PEG-Alkyne. For instance, the 1.5 mol% of PEG-lipid could be a mixture of DSPE-PEG2000 and DSPE-PEG-Alkyne, with the ratio of the two determining the density of alkyne groups on the LNP surface available for conjugation.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol outlines the general steps for formulating this compound containing LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Helper phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[9]

  • Cholesterol[10]

  • DSPE-PEG2000

  • DSPE-PEG-Alkyne

  • mRNA encoding a reporter protein (e.g., Luciferase, eGFP)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassette or tangential flow filtration system

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG-Alkyne in anhydrous ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an ethanol-compatible vial to achieve the desired molar ratio. For example, for a 50:10:38.5:1.5 molar ratio, with 0.5 mol% DSPE-PEG-Alkyne, the PEG-lipid component would consist of 1.0 mol% DSPE-PEG2000 and 0.5 mol% DSPE-PEG-Alkyne.

  • Preparation of the mRNA Solution (Aqueous Phase): Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • LNP Formation: Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.[7]

  • Dilution and Neutralization: The resulting LNP dispersion is immediately diluted with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

  • Purification: Remove the ethanol and unencapsulated mRNA from the LNP dispersion using dialysis against PBS or tangential flow filtration.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and optimal performance.

Quantitative Data Summary

The table below summarizes typical physicochemical properties of LNPs. While specific values for this compound containing LNPs will vary based on the exact formulation, these ranges provide a general benchmark.

ParameterTypical RangeMethod of Analysis
Size (Z-average diameter) 80 - 150 nmDynamic Light Scattering (DLS)[9]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[9]
Zeta Potential Near-neutral (-10 to +10 mV) at physiological pHLaser Doppler Velocimetry[11]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[12]
Characterization Protocols

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the LNP suspension in filtered PBS to an appropriate concentration.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Perform measurements in triplicate to ensure accuracy.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology:

  • Apply a small volume of the LNP suspension to a TEM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Image the frozen-hydrated LNPs using a cryo-TEM to visualize their morphology and internal structure. This can confirm the formation of spherical, unilamellar vesicles.

RiboGreen Assay for mRNA Encapsulation Efficiency:

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • To the other set, add PBS (or another non-lysing buffer).

  • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

  • Measure the fluorescence intensity of both sets.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

Surface Functionalization via Click Chemistry

The alkyne groups on the surface of the this compound LNPs serve as reactive sites for conjugation with azide-modified targeting ligands. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is highly biocompatible and efficient for this purpose.[13]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized targeting ligand to pre-formed this compound LNPs.

Materials:

  • Purified this compound containing LNPs

  • Azide-functionalized targeting ligand (e.g., antibody, peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units for purification

Procedure:

  • Prepare the LNP solution: Dilute the this compound LNP stock to a suitable concentration in PBS.

  • Prepare the ligand solution: Dissolve the azide-functionalized ligand in PBS.

  • Conjugation Reaction: Add the azide-functionalized ligand to the LNP solution at a specific molar ratio (e.g., 10:1 ligand to alkyne).

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Remove the unreacted ligand from the functionalized LNPs using centrifugal filter units or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation of the ligand to the LNP surface using appropriate analytical techniques, such as SDS-PAGE (for protein ligands) or fluorescence measurements (if the ligand is fluorescently labeled).

In Vitro and In Vivo Evaluation

The efficacy of the functionalized LNPs must be evaluated both in cultured cells and in animal models.

In Vitro Transfection and Targeting

Protocol for In Vitro Transfection:

  • Cell Culture: Plate the target cells (expressing the receptor for the chosen ligand) and control cells (lacking the receptor) in a multi-well plate and culture overnight.

  • Treatment: Treat the cells with the ligand-functionalized LNPs and non-targeted (control) LNPs at various mRNA concentrations.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Protein Expression: Measure the expression of the reporter protein (e.g., luciferase activity or eGFP fluorescence) using a plate reader or flow cytometer.

  • Analysis: Compare the protein expression levels in the targeted cells versus the control cells for both the functionalized and non-targeted LNPs to determine the targeting efficiency.

Cellular Uptake and Endosomal Escape

The cellular uptake of LNPs typically occurs via endocytosis. For targeted LNPs, this process is often initiated by receptor-mediated endocytosis. Once inside the cell, the LNPs are trafficked into endosomes. For the mRNA to be translated, it must escape the endosome and enter the cytoplasm. The acidic environment of the late endosome protonates the ionizable lipid, which is thought to disrupt the endosomal membrane and facilitate the release of the mRNA payload.

Experimental Workflow for Cellular Uptake and Endosomal Escape:

G cluster_0 Cellular Environment cluster_1 Intracellular Trafficking Targeted_LNP Ligand-Functionalized LNP (this compound-Ligand) Cell_Surface_Receptor Cell Surface Receptor Targeted_LNP->Cell_Surface_Receptor 1. Binding Endosome Early Endosome Cell_Surface_Receptor->Endosome 2. Receptor-Mediated Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 3. Endosomal Maturation mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release 4. Endosomal Escape Translation Translation to Protein mRNA_Release->Translation 5. Protein Synthesis

Cellular uptake and processing of targeted LNPs.
In Vivo Studies

Protocol for In Vivo Evaluation in a Mouse Model:

  • Animal Model: Utilize an appropriate mouse model for the disease of interest.

  • Administration: Administer the ligand-functionalized LNPs and control LNPs to the mice via a relevant route (e.g., intravenous injection).

  • Biodistribution: At various time points post-injection, collect tissues of interest (e.g., tumor, liver, spleen, etc.).

  • Quantification of mRNA Delivery: Quantify the amount of delivered mRNA in each tissue using methods like qRT-PCR.

  • Assessment of Protein Expression: If the mRNA encodes a reporter protein, measure its expression in the target tissues using imaging techniques (e.g., bioluminescence imaging for luciferase) or ex vivo analysis (e.g., ELISA for a secreted protein).

  • Efficacy and Toxicity Studies: Evaluate the therapeutic efficacy and potential toxicity of the targeted LNP formulation.

Conclusion

This compound is a powerful and versatile tool for the development of targeted mRNA vaccine delivery systems. Its alkyne functionality provides a convenient handle for the attachment of a wide array of targeting moieties via click chemistry, enabling the precise delivery of mRNA to specific cell types. The detailed protocols and characterization data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this compound in their LNP formulations. As the field of mRNA therapeutics continues to expand, the ability to engineer targeted delivery vehicles will be paramount, and this compound is poised to be a key enabler of this progress.

References

DSPE-Alkyne: An In-Depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-alkyne (DSPE-Alkyne) and its commonly used PEGylated derivatives (DSPE-PEG-Alkyne). Understanding the chemical stability of these lipid conjugates is critical for their successful application in drug delivery, nanotechnology, and bioconjugation, ensuring the integrity and functionality of the terminal alkyne group for subsequent "click" chemistry reactions.

Executive Summary

This compound is a functionalized phospholipid used to incorporate an alkyne reactive group into lipid-based nanostructures like liposomes and micelles. The stability of this molecule is primarily influenced by the susceptibility of its core components: the phosphodiester headgroup, the ester linkages to the stearoyl chains, and the terminal alkyne. As a solid, this compound and its PEGylated versions are stable for extended periods when stored at low temperatures, protected from light and moisture. In solution, the stability is significantly dependent on the solvent, temperature, and pH, with degradation pathways primarily involving hydrolysis and oxidation. This guide outlines the optimal storage conditions, potential degradation mechanisms, and a general protocol for assessing stability.

Recommended Storage Conditions and Shelf-Life

Proper storage is essential to prevent degradation and maintain the purity and reactivity of this compound. The following tables summarize the recommended conditions based on manufacturer datasheets.

Table 2.1: Storage of this compound and DSPE-PEG-Alkyne (Solid/Powder Form)
Compound VariantStorage TemperatureShelf-LifeAdditional Precautions
This compound-20°C[1]Up to 24 months (if vial is kept tightly sealed)[2]Keep in a dry environment and avoid sunlight.[3][4]
DSPE-PEG-Alkyne-20°C[5]3 years[2]Keep in a dry environment and avoid sunlight.[3][4]
DSPE-PEG-Alkyne-5°C[3][4]Not specifiedKeep in a dry environment and avoid sunlight.[3][4]

Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[2]

Table 2.2: Storage of DSPE-PEG-Alkyne (In Solvent)
SolventStorage TemperatureShelf-Life
DMSO-80°C6 months[2]
DMSO-20°C1 month[2]
DMSO4°C2 weeks[2]

It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials.[2]

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation under suboptimal conditions. The primary degradation pathways are hydrolysis and oxidation.

Hydrolysis

The DSPE backbone contains two ester linkages and a phosphodiester bond, both of which can be hydrolyzed. This process is accelerated by the presence of water and catalyzed by acidic or basic conditions.

  • Ester Hydrolysis: Cleavage of the fatty acid chains (stearic acid) from the glycerol (B35011) backbone, yielding lysophospholipids and free fatty acids.

  • Phosphodiester Hydrolysis: Cleavage of the phosphoethanolamine headgroup, which can compromise the integrity of liposomal structures. Phosphodiester bonds are generally stable, but their hydrolysis can be catalyzed by enzymes or metal ions.[6][7]

Oxidation

The terminal alkyne group is susceptible to oxidation, which would render the lipid inactive for subsequent click chemistry reactions. Strong oxidizing agents can cleave the triple bond.[8][9][10]

  • Oxidative Cleavage: In the presence of strong oxidizing agents (e.g., ozone, potassium permanganate), the alkyne triple bond can be cleaved, typically yielding carboxylic acids.[9][10] This is a primary concern during synthesis and purification but is less common under standard storage conditions, though gradual oxidation from atmospheric oxygen can occur over long periods.

The following diagram illustrates the potential sites of degradation on the this compound molecule.

G cluster_molecule This compound Degradation Sites cluster_pathways Degradation Pathways mol mol hydrolysis Hydrolysis (H₂O, pH extremes) ester_hydrolysis Ester Hydrolysis hydrolysis->ester_hydrolysis phospho_hydrolysis Phosphodiester Hydrolysis hydrolysis->phospho_hydrolysis oxidation Oxidation (Oxidizing agents, O₂) alkyne_oxidation Alkyne Oxidation oxidation->alkyne_oxidation ester_hydrolysis->mol  Cleaves Stearoyl Chains phospho_hydrolysis->mol  Cleaves Headgroup alkyne_oxidation->mol  Modifies Alkyne Terminus

Caption: Potential degradation pathways for the this compound molecule.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study.[11][12] This type of study intentionally exposes the compound to a variety of stress conditions to identify potential degradation products and determine degradation pathways.

Materials and Equipment
  • This compound (or DSPE-PEG-Alkyne)

  • Solvents: DMSO, Chloroform (B151607), Methanol, Water (HPLC-grade)

  • Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 4, 7.4, 9)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical Instruments:

    • High-Performance Liquid Chromatography (HPLC) with UV and/or ELSD/CAD detector

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Environmental Chamber with controlled temperature, humidity, and light exposure

Forced Degradation Study Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_conditions Stress Conditions cluster_analytics Analytical Methods start This compound Sample (Solid & in Solution) stress Expose to Stress Conditions start->stress thermal Thermal (e.g., 40°C, 60°C, 80°C) stress->thermal photolytic Photolytic (UV/Vis Light Exposure) stress->photolytic ph pH Extremes (Acidic & Basic Hydrolysis) stress->ph oxidative Oxidative (e.g., H₂O₂) stress->oxidative analysis Time-Point Sampling & Analysis thermal->analysis photolytic->analysis ph->analysis oxidative->analysis hplc HPLC (Purity Assay) analysis->hplc lcms LC-MS (Degradant Identification) analysis->lcms nmr NMR (Structural Confirmation) analysis->nmr end Data Evaluation: - Identify Degradants - Determine Degradation Rate - Establish Pathways hplc->end lcms->end nmr->end

Caption: Workflow for a forced degradation stability study of this compound.

Detailed Methodologies
  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., chloroform or DMSO) at a known concentration.

    • For hydrolysis studies, evaporate the organic solvent and reconstitute the lipid film in aqueous buffers of varying pH.

    • For oxidative studies, add the oxidizing agent (e.g., H₂O₂) to the buffered solution.

    • For solid-state studies, place accurately weighed amounts of the powder in vials.

  • Application of Stress:

    • Acid/Base Hydrolysis: Incubate solutions at pH 4 and pH 9 at elevated temperatures (e.g., 60°C). Include a neutral pH (7.4) control.

    • Oxidation: Incubate the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid samples and solutions at elevated temperatures (e.g., 40°C/75% RH, 60°C) in an environmental chamber.

    • Photostability: Expose solid samples and solutions to a controlled light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 6, 24, 48 hours, 1 week), withdraw aliquots from each stress condition.

    • Quench the reaction if necessary (e.g., by neutralizing pH or diluting the sample).

    • Immediately analyze the samples or store them at -80°C until analysis.

  • Analytical Techniques:

    • HPLC Analysis: Use a suitable reversed-phase HPLC method to separate the parent this compound from its degradation products. The peak area of the parent compound is used to quantify the extent of degradation over time.

    • LC-MS Analysis: Employ LC-MS to obtain the mass-to-charge ratio of the degradation products observed in the HPLC chromatogram. This is crucial for identifying the chemical structures of the degradants (e.g., confirming the loss of a stearoyl chain or modification of the alkyne group).

    • NMR Spectroscopy: For significant, unknown degradation products, isolation followed by NMR analysis can confirm the precise chemical structure.

Conclusion

The stability of this compound and its PEGylated derivatives is paramount for their use in research and pharmaceutical development. As a solid, these lipids are stable for years when stored frozen, dry, and protected from light. In solution, their stability is significantly reduced, and they are susceptible to hydrolysis and oxidation. For critical applications, researchers should consider performing stability studies under their specific experimental conditions. The provided general forced degradation protocol serves as a robust framework for such an assessment, enabling the identification of degradation pathways and ensuring the quality and reliability of the final application.

References

Methodological & Application

Protocol for the Preparation of DSPE-Alkyne Liposomes for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne] (DSPE-Alkyne). These liposomes serve as versatile platforms for drug delivery and targeted therapies, enabled by the presence of a terminal alkyne group that allows for covalent modification via "click chemistry."[1][2][3] This protocol outlines the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.[4][5][6] Detailed procedures for characterization, including size, polydispersity, and zeta potential, are also provided. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used to deliver both hydrophilic and hydrophobic therapeutic agents.[7][8] The incorporation of functionalized phospholipids, such as this compound, into the liposomal membrane provides a powerful tool for surface modification.[1] The alkyne group serves as a handle for covalent attachment of various molecules, including targeting ligands, imaging agents, and polymers, through highly efficient and specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][9] This post-formulation modification capability allows for the development of sophisticated, targeted drug delivery systems.[10]

Experimental Workflow

The overall workflow for the preparation and functionalization of this compound liposomes is depicted below.

Workflow cluster_prep Liposome (B1194612) Preparation cluster_char Characterization cluster_func Functionalization (Optional) A Lipid Dissolution B Thin-Film Formation A->B Rotary Evaporation C Hydration B->C Aqueous Buffer D Size Reduction (Extrusion) C->D Polycarbonate Membrane E DLS Analysis (Size & PDI) D->E D->E F Zeta Potential Measurement D->F D->F G Click Chemistry Reaction (e.g., with Azide-Molecule) D->G D->G H Purification G->H

Caption: General workflow for this compound liposome preparation, characterization, and functionalization.

Materials and Equipment

Materials
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne] (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for "stealth" liposomes)[11]

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 9:1 v/v)[9][12]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl buffer)[9][13]

Equipment
  • Round-bottom flask

  • Rotary evaporator[6]

  • Water bath[6]

  • High-vacuum pump

  • Liposome extruder (e.g., Avanti® Mini-Extruder)[9]

  • Polycarbonate membranes (e.g., 100 nm pore size)[6]

  • Syringes

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement[7][11]

  • Zeta potential analyzer[9]

Experimental Protocols

Protocol 1: this compound Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound liposomes using the thin-film hydration method followed by extrusion.[4][6]

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and this compound) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.[12] A common molar ratio is DSPC:Cholesterol:DSPE-PEG2000:this compound (e.g., 55:40:4:1). The total lipid concentration will depend on the desired final concentration of the liposome suspension.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.[6]

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids (for DSPC, Tm is ~55°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[12]

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours or overnight.[6][9]

  • Hydration:

    • Warm the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of the lipids (e.g., 60-65°C).[6][9]

    • Add the warm buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.[11]

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).[6] The hydration can be performed for about 1 hour with intermittent vortexing (e.g., every 10 minutes).[9]

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[6]

    • Equilibrate the extruder and syringes to a temperature above the Tm of the lipids (e.g., 65°C).[9]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 to 21 times).[6][9] This process yields a translucent suspension of small unilamellar vesicles (SUVs) with a size close to the membrane pore size.[5]

    • Store the resulting unilamellar liposomes at 4-8°C.[9] For long-term storage, cryoprotectants may be necessary, and storage at -20°C can be considered.[6]

Protocol 2: Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.[11]

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Perform the measurement according to the instrument's instructions to determine the Z-average diameter and PDI. A PDI value below 0.2 indicates a monodisperse population of liposomes.[14]

  • Zeta Potential Measurement:

    • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

    • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer to determine the surface charge.

Quantitative Data Summary

The physicochemical properties of liposomes are highly dependent on their composition and preparation method. The following table summarizes typical data for liposomes containing DSPE derivatives.

Lipid Composition (Molar Ratio)Preparation MethodSize (nm)PDIZeta Potential (mV)Reference
DSPC/DSPE-PEG2000/DSPE-PEG2000-cyclooctyne (95:4:1)Thin-Film Hydration, Extrusion (100 nm)~110N/ASlightly Negative[9]
DSPC/Cholesterol/DSPE-PEG2000Thin-Film Hydration, Extrusion100-150< 0.2-30 to -50[12]
DOTAP/Cholesterol/DMG-PEG2k/DSPE-PEG2k-cRGD (50:42:2:6)Hydration of Freeze-Dried Matrix, Extrusion (200 nm)~150N/AN/A[15]
DPPC/Cholesterol/FA-PEG-DSPEThin-Film Hydration~174N/AN/A[16]

Note: N/A indicates data not available in the cited source. The values presented are illustrative and can vary based on specific experimental conditions.

Functionalization via Click Chemistry

The alkyne group on the liposome surface allows for covalent conjugation with azide-functionalized molecules.[17][18] This is a powerful strategy for attaching targeting ligands, such as peptides or antibodies, to direct the liposomes to specific cells or tissues.

ClickChemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product liposome This compound Liposome click Click Chemistry (e.g., CuAAC or SPAAC) liposome->click azide_mol Azide-Functionalized Molecule (e.g., Peptide) azide_mol->click functionalized_liposome Functionalized Liposome click->functionalized_liposome Covalent Bond Formation

Caption: Schematic of liposome surface functionalization using click chemistry.

A typical protocol involves incubating the pre-formed this compound liposomes with the azide-containing molecule under appropriate reaction conditions (e.g., in the presence of a copper catalyst for CuAAC or directly for SPAAC).[2] The efficiency of the conjugation can be assessed by various analytical techniques.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation and characterization of this compound liposomes. By following the thin-film hydration and extrusion method, researchers can reliably produce unilamellar vesicles with controlled size and surface chemistry. The incorporation of the alkyne functionality opens up a vast array of possibilities for surface engineering via click chemistry, making these liposomes a valuable tool for developing advanced and targeted drug delivery systems.

References

Application Notes and Protocols for DSPE-Alkyne Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with an alkyne group (DSPE-Alkyne) is a versatile phospholipid derivative widely employed in the field of bioconjugation and drug delivery. Its amphiphilic nature, comprising a hydrophobic diacyl lipid tail and a hydrophilic headgroup, enables the formation of stable nanostructures such as liposomes and micelles in aqueous environments. The terminal alkyne group serves as a chemical handle for the covalent attachment of various biomolecules and payloads through highly efficient and specific "click chemistry," primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This document provides a detailed step-by-step guide to this compound bioconjugation, covering the reaction mechanism, experimental protocols for conjugation, purification, and characterization of the resulting conjugates. These protocols are intended to provide a comprehensive resource for researchers utilizing this compound in the development of targeted drug delivery systems, diagnostic agents, and other advanced biomaterials.

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The bioconjugation of this compound with an azide-functionalized molecule proceeds via the CuAAC reaction. This reaction is highly favored for its bioorthogonality, meaning it does not interfere with biological processes, and its high reaction yields under mild conditions. The reaction involves the formation of a stable triazole linkage between the alkyne group of this compound and the azide (B81097) group of the molecule to be conjugated. A copper(I) catalyst is essential for this reaction, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction CuAAC Reaction DSPE_Alkyne This compound Triazole_Linkage Stable Triazole Linkage DSPE_Alkyne->Triazole_Linkage Azide_Molecule Azide-Functionalized Molecule (e.g., Peptide, Drug) Azide_Molecule->Triazole_Linkage Copper_I Cu(I) Catalyst Copper_I->Triazole_Linkage + Sodium Ascorbate (B8700270) + THPTA Ligand DSPE_Conjugate DSPE-Bioconjugate Triazole_Linkage->DSPE_Conjugate

Figure 1: Simplified signaling pathway of the CuAAC catalytic cycle.

Experimental Protocols

Protocol 1: Bioconjugation of an Azide-Functionalized Peptide to DSPE-PEG-Alkyne

This protocol describes the conjugation of a peptide containing an azide group to DSPE-PEG-Alkyne. The PEG (polyethylene glycol) linker enhances the solubility and in vivo circulation time of the resulting liposomes or micelles.

Materials:

  • DSPE-PEG-Alkyne

  • Azide-functionalized peptide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed, deionized water

  • Organic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve DSPE-PEG-Alkyne in an organic solvent (e.g., DMF or DMSO) to a final concentration of 10 mg/mL.

    • Dissolve the azide-functionalized peptide in degassed, deionized water or reaction buffer to a final concentration of 5 mg/mL.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG-Alkyne solution and the azide-peptide solution. The molar ratio of peptide to DSPE-PEG-Alkyne can be varied, but a slight excess of the peptide (e.g., 1.2 equivalents) is often used to ensure complete conjugation of the lipid.

    • Add the THPTA stock solution to the reaction mixture to a final concentration of 5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

    • Gently vortex the reaction mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to determine completion.

Bioconjugation_Workflow start Start prep_stocks Prepare Stock Solutions (DSPE-PEG-Alkyne, Azide-Peptide, CuSO4, Na-Ascorbate, THPTA) start->prep_stocks reaction_setup Set up Reaction Mixture (Combine reactants, THPTA, and CuSO4) prep_stocks->reaction_setup initiate_reaction Initiate Reaction (Add Sodium Ascorbate) reaction_setup->initiate_reaction incubation Incubate at Room Temperature (4-12 hours) initiate_reaction->incubation purification Purify Conjugate (e.g., HPLC or Dialysis) incubation->purification characterization Characterize Conjugate (e.g., MALDI-TOF MS, NMR) purification->characterization end End characterization->end

Application Notes and Protocols for DSPE-Alkyne Functionalization of Liposomes with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of liposomal nanocarriers with targeting ligands, such as peptides, is a critical strategy for enhancing drug delivery to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne] (DSPE-Alkyne) is a versatile phospholipid derivative that enables the covalent conjugation of azide-modified peptides to the liposome (B1194612) surface via "click chemistry". This highly efficient and specific bioorthogonal reaction allows for the precise control over the surface modification of pre-formed liposomes under mild conditions, making it an invaluable tool in the development of targeted drug delivery systems.[1]

This document provides detailed application notes and experimental protocols for the preparation, functionalization, and characterization of peptide-conjugated liposomes using this compound.

Data Presentation

The following tables summarize key quantitative data related to the performance of peptide-functionalized liposomes prepared using this compound and click chemistry.

Table 1: Peptide Conjugation Efficiency

Peptide/LigandConjugation MethodLiposome Composition (molar ratio)Conjugation Efficiency (%)Reference
c(RGD)Thiol-maleimideNot specified~98[2]
Azide-modified DARPinSPAACNot specifiedSufficient for cell targeting[3]
Azide-modified PeptideCuAACNot specified55[4]
Azido-functionalized mannosyl ligandCuAACNot specifiedExcellent[5]

Table 2: In Vitro Cellular Uptake

Cell LineTargeting PeptideLiposome TypeFold Increase in Uptake vs. Non-TargetedReference
U87MG (human glioma)cRGDDoxorubicin-loaded~2.5[6]
MCF-7/ADR (doxorubicin-resistant breast cancer)MTS-R8H3Doxorubicin/Celecoxib co-loaded~5.72 (vs. DOX solution)[7]
HCT116 (human colon cancer)cRGDCoumarin 6-loaded~1.5 (based on % uptake)[8]
A2780 (ovarian carcinoma)T7 (Transferrin receptor-binding)Paclitaxel-loaded3.7[9]

Table 3: Stability of Peptide-Functionalized Liposomes

Liposome CompositionConditionTime PointDrug Leakage (%)Reference
DOPE/DPSG/DSPE-PEG (5%)Incubation in serum8 hours< 15[10]
DOPE/DPSG/DSPE-PEG (3%)Incubation in serum8 hours< 18[10]

Table 4: In Vivo Tumor Accumulation

Mouse ModelTargeting PeptideLiposome TypeTumor Accumulation (%ID/g) at 24hReference
PANC-1 XenograftNone (Non-targeted)111In-labeled2.80 ± 0.53[9]
PANC-1 Xenograftc(RGDfK) (Low density)111In-labeled2.21 ± 0.29[9]
PANC-1 Xenograftc(RGDfK) (Medium density)111In-labeled2.27 ± 0.30[9]
PANC-1 Xenograftc(RGDfK) (High density)111In-labeled1.52 ± 0.35[9]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound, suitable for subsequent peptide conjugation.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or HSPC)

  • Cholesterol

  • DSPE-PEG2000 (for "stealth" properties)

  • This compound

  • Chloroform or a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of the primary phospholipid, cholesterol, DSPE-PEG2000, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:4:1 (primary lipid:cholesterol:DSPE-PEG2000:this compound). b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[11][12]

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC-based formulations). b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[11]

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder to a temperature above the lipid Tc. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).[7] e. The resulting suspension should be translucent. Store the alkyne-functionalized liposomes at 4°C until further use.

Protocol 2: Peptide Conjugation to this compound Liposomes via Click Chemistry

This protocol provides methods for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition. The choice of method depends on the sensitivity of the peptide and other liposomal components to copper.

Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized liposomes (from Protocol 1)

  • Azide-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Water-soluble ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassed reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in degassed buffer.

  • In a reaction vessel, mix the alkyne-functionalized liposomes with the azide-modified peptide at a desired molar ratio.

  • Add the THPTA ligand to the mixture.

  • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate.[13] A typical final concentration might be 0.5 mM alkyne-lipid, 5 mM azide-peptide, 312.5 µM CuSO₄, 625 µM THPTA, and 6.25 mM sodium ascorbate.[14]

  • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Purify the peptide-conjugated liposomes from excess reactants using size exclusion chromatography (e.g., Sephadex G-50 or Sepharose CL-4B column) or dialysis.

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

This method is preferred for biological applications where copper toxicity is a concern. It requires a strained alkyne, such as dibenzocyclooctyne (DBCO), incorporated into the liposome instead of a terminal alkyne. The preparation protocol is similar to Protocol 1, substituting this compound with a DSPE-PEG-DBCO lipid.

Materials:

  • DBCO-functionalized liposomes

  • Azide-modified peptide

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Mix the DBCO-functionalized liposomes with the azide-modified peptide in the reaction buffer. The reaction is typically slower than CuAAC, so higher concentrations or longer reaction times may be necessary.[15]

  • Incubate the mixture at room temperature for 24-72 hours, with gentle agitation.[16]

  • Monitor the conjugation efficiency periodically.

  • Purify the peptide-conjugated liposomes as described in the CuAAC method to remove unreacted peptide.

Protocol 3: Characterization of Peptide-Functionalized Liposomes

1. Size and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential, a measure of surface charge, is determined by measuring the electrophoretic mobility of the liposomes in an electric field.[17]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.[18]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.[17]

    • Compare the results before and after peptide conjugation. A slight increase in size and a change in zeta potential are expected upon successful conjugation.

2. Determination of Peptide Conjugation Efficiency

  • Principle: The amount of peptide conjugated to the liposomes can be quantified by measuring the amount of unreacted peptide in the supernatant after separating the liposomes, or by measuring the peptide content of the purified liposomes. High-Performance Liquid Chromatography (HPLC) is a common method for this.[19]

  • Procedure:

    • After the conjugation reaction and purification, collect the fractions containing the liposomes.

    • To determine the amount of conjugated peptide, the liposomes can be disrupted using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the conjugated peptide.[20]

    • Alternatively, the unreacted peptide in the purification fractions (flow-through and washes) can be quantified.

    • Analyze the peptide concentration using a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide bond).[6][19]

    • Calculate the conjugation efficiency as: (Total peptide - Unconjugated peptide) / Total peptide * 100%.

3. Measurement of Drug Encapsulation Efficiency

  • Principle: This determines the percentage of the initial drug that is successfully entrapped within the liposomes. It involves separating the unencapsulated (free) drug from the liposomes and quantifying the drug in both fractions.[8][]

  • Procedure:

    • Separate the free drug from the liposome formulation using size exclusion chromatography or dialysis.[12]

    • Disrupt the purified liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the drug concentration in the disrupted liposome fraction and the free drug fraction using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[8][]

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total initial amount of drug) * 100%.[22]

4. In Vitro Drug Release Assay

  • Principle: This assay evaluates the stability of the liposomes and the release profile of the encapsulated drug under simulated physiological conditions. The dialysis method is commonly used.[23]

  • Procedure:

    • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or a more acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Plot the cumulative percentage of drug released versus time.

Visualizations

G Experimental Workflow for Peptide-Functionalized Liposomes cluster_0 Liposome Preparation cluster_1 Peptide Conjugation cluster_2 Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Alkyne Liposomes Alkyne Liposomes Extrusion->Alkyne Liposomes Click Chemistry Click Chemistry Alkyne Liposomes->Click Chemistry Azide-Peptide Azide-Peptide Azide-Peptide->Click Chemistry Purification Purification Click Chemistry->Purification Functionalized Liposomes Functionalized Liposomes Purification->Functionalized Liposomes DLS (Size) DLS (Size) Functionalized Liposomes->DLS (Size) Zeta Potential Zeta Potential Functionalized Liposomes->Zeta Potential HPLC (Efficiency) HPLC (Efficiency) Functionalized Liposomes->HPLC (Efficiency) In Vitro/In Vivo Studies In Vitro/In Vivo Studies Functionalized Liposomes->In Vitro/In Vivo Studies

Caption: Workflow for preparing and characterizing peptide-functionalized liposomes.

G Integrin-Mediated Endocytosis Pathway RGD-Liposome RGD-Liposome Integrin Receptor Integrin Receptor RGD-Liposome->Integrin Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit Integrin Receptor->Clathrin-Coated Pit Recruitment Endocytosis Endocytosis Clathrin-Coated Pit->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Lysosome->Drug Release

Caption: RGD-liposome uptake via integrin-mediated endocytosis.

G Transferrin Receptor-Mediated Endocytosis T7-Liposome T7-Liposome Transferrin Receptor (TfR) Transferrin Receptor (TfR) T7-Liposome->Transferrin Receptor (TfR) Binding Clathrin-Coated Pit Clathrin-Coated Pit Transferrin Receptor (TfR)->Clathrin-Coated Pit Internalization Endocytosis Endocytosis Clathrin-Coated Pit->Endocytosis Early Endosome (pH drop) Early Endosome (pH drop) Endocytosis->Early Endosome (pH drop) Recycling Endosome Recycling Endosome Early Endosome (pH drop)->Recycling Endosome Drug Release Drug Release Early Endosome (pH drop)->Drug Release TfR Recycling TfR Recycling Recycling Endosome->TfR Recycling Return to cell surface

Caption: T7-liposome uptake via transferrin receptor-mediated endocytosis.

References

Application Notes and Protocols for DSPE-Alkyne in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) in the development of targeted drug delivery systems. This versatile phospholipid enables the creation of robust nanocarriers, such as liposomes and nanoparticles, with surfaces that can be readily modified with targeting ligands via "click chemistry." This allows for precise delivery of therapeutic agents to specific cells or tissues, enhancing efficacy and minimizing off-target effects.

Core Concepts and Advantages of this compound

This compound is a key component in modern drug delivery due to its unique properties. It is an amphiphilic molecule that can self-assemble into liposomes or nanoparticles in aqueous solutions.[1] The presence of the alkyne group provides a reactive handle for covalent conjugation with azide-functionalized molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The incorporation of this compound, often in conjunction with its PEGylated counterpart (DSPE-PEG-Alkyne), into drug delivery formulations offers several advantages:

  • Tunable Surface Functionalization: The alkyne group allows for the attachment of a wide array of targeting moieties, including antibodies, peptides, and small molecules, to direct the nanocarrier to the desired site of action.

  • Enhanced Stability and Circulation Time: When used with DSPE-PEG, the resulting nanoparticles exhibit a "stealth" characteristic, reducing recognition by the immune system and prolonging their circulation time in the bloodstream.[2][3]

  • Improved Drug Encapsulation and Delivery: DSPE-based formulations can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and facilitating their transport to the target site.

Data Presentation: Physicochemical and In Vitro Performance

The following tables summarize key quantitative data for DSPE-PEG based nanoparticle formulations. While the data is for the closely related DSPE-PEG, the physicochemical properties are largely dictated by the lipid tail and the PEG chain length, making this data highly relevant for this compound formulations.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles [4][5]

PropertyDSPE-PEG2000DSPE-PEG5000
Hydrodynamic Diameter (nm)~125Larger than DSPE-PEG2000 formulations
Polydispersity Index (PDI)~0.147-
Zeta Potential (mV)~ -35More neutral than DSPE-PEG2000 formulations

Note: Absolute values can vary based on the core nanoparticle composition and formulation method.

Table 2: In Vitro Performance of DSPE-PEG Nanoparticles [4]

ParameterDSPE-PEG2000DSPE-PEG5000
Drug Encapsulation Efficiency (%)HighGenerally High
In Vitro Drug ReleaseSustained ReleasePotentially slower initial release
Cellular UptakeGenerally efficientCan be reduced compared to DSPE-PEG2000

Table 3: Formulation and Characterization of Paclitaxel-Loaded DSPE-PEG Liquid Crystalline Nanoparticles (LCNPs) [6][7]

FormulationParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)
Optimized PTX-loaded DSPE-PEG-LCNPs~70Not ReportedNot Reported

Table 4: Formulation and Characterization of Doxorubicin-Loaded Liposomes

Formulation ComponentsEncapsulation Efficiency (%)Reference
DSPC/Cholesterol/DSPE-PEG2000>90%[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound based targeted drug delivery systems.

Protocol 1: Formulation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound, suitable for subsequent conjugation and drug loading.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Alkyne

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform/methanol (B129727) mixture 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Alkyne) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if using passive loading) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically performed using a mini-extruder.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[9]

Protocol 2: Conjugation of Targeting Ligands via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized targeting ligand to the surface of this compound containing liposomes.

Materials:

  • This compound containing liposomes

  • Azide-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand in deionized water.

    • Dissolve the azide-functionalized targeting ligand in a suitable buffer.

  • Click Reaction:

    • To the this compound liposome (B1194612) suspension, add the azide-functionalized targeting ligand.

    • Add the copper chelating ligand, followed by CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Purification:

    • Remove the catalyst and unreacted reagents by dialysis or size exclusion chromatography.

Protocol 3: In Vitro Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.[5]

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate free drug: Separate the nanoparticles from the unencapsulated drug using methods like ultracentrifugation or size exclusion chromatography.[4]

    • Quantify encapsulated drug: Lyse the nanoparticles using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Analyze drug concentration: Determine the concentration of the drug in the lysate using a validated HPLC or UV-Vis method.

    • Calculate DLC and EE:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of a targeted this compound drug delivery system.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).[10]

  • Targeted this compound nanoparticles loaded with the therapeutic drug.

  • Control groups: free drug, non-targeted nanoparticles, and vehicle control (e.g., saline).

  • Calipers for tumor measurement.

Procedure:

  • Animal Model:

    • Establish the tumor model by subcutaneously injecting cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment:

    • Randomly divide the mice into treatment and control groups (n=5-10 mice per group).

    • Administer the formulations intravenously (i.v.) via the tail vein at a predetermined dose and schedule.

  • Monitoring:

    • Monitor the tumor size using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be reached when tumors in the control group reach a certain size, or after a predetermined period.

    • Euthanize the mice and excise the tumors and major organs for further analysis (e.g., biodistribution, histology).

    • Analyze the tumor growth inhibition and survival rates between the different groups to determine the efficacy of the targeted therapy.[10]

Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_formulation Formulation cluster_conjugation Conjugation cluster_characterization Characterization cluster_evaluation Evaluation A Lipid Film Formation (this compound + Lipids) B Hydration (Drug Encapsulation) A->B C Extrusion (Size Reduction) B->C D Click Chemistry (Ligand Attachment) C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (HPLC) D->F G In Vitro Studies (Cellular Uptake, Cytotoxicity) D->G H In Vivo Studies (Biodistribution, Efficacy) G->H

Caption: Experimental workflow for this compound based drug delivery systems.

click_chemistry Liposome This compound Liposome Alkyne Group Catalyst Cu(I) Catalyst Liposome:f1->Catalyst Ligand Azide-Ligand Azide Group Ligand:f1->Catalyst TargetedLiposome Targeted Liposome Triazole Linkage Catalyst->TargetedLiposome

Caption: Click chemistry for targeted ligand conjugation.

targeted_delivery_pathway A Targeted Nanoparticle (this compound-Ligand) B Systemic Circulation A->B IV Injection C Recognition of Target Cell Receptor B->C D Receptor-Mediated Endocytosis C->D E Endosomal Escape D->E F Intracellular Drug Release E->F G Therapeutic Effect F->G

Caption: Cellular pathway of targeted drug delivery.

References

Application Notes and Protocols for DSPE-PEG-Alkyne in Stealth Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stealth liposomes, primarily those incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids, represent a significant advancement in drug delivery technology. The PEGylation of liposomes creates a hydrophilic protective layer that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[1][2] This extended circulation enhances the probability of the liposome (B1194612) accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][4]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently used in these formulations due to its saturated acyl chains, which form rigid and stable bilayers.[5] The addition of an alkyne-terminated PEG chain to DSPE (DSPE-PEG-Alkyne) offers a versatile platform for the subsequent attachment of targeting ligands, imaging agents, or other molecules of interest via highly efficient and specific "click chemistry" reactions.[6][7] This allows for the development of multifunctional, targeted nanocarriers for a wide range of therapeutic and diagnostic applications.

These application notes provide detailed protocols for the preparation, characterization, and functionalization of stealth liposomes using DSPE-PEG-Alkyne.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of DSPE-PEGylated stealth liposomes. The specific values can vary depending on the lipid composition, drug cargo, and preparation methods.

Table 1: Physicochemical Properties of DSPE-PEG-Alkyne Stealth Liposomes

ParameterTypical Value RangeMethod of AnalysisSignificance
Particle Size (Diameter) 80 - 200 nmDynamic Light Scattering (DLS)Influences in vivo circulation time and tumor accumulation via the EPR effect.[8]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the homogeneity of the liposome population; a lower PDI signifies a more uniform size distribution.
Zeta Potential -10 to -40 mVLaser Doppler VelocimetryMeasures surface charge, which affects stability and interaction with biological membranes. A moderately negative charge can prevent aggregation.[5][9]
Encapsulation Efficiency (%EE) 60 - 95%Spectrophotometry, HPLCRepresents the percentage of the initial drug that is successfully entrapped within the liposomes.[10][11]

Table 2: In Vitro Drug Release and In Vivo Pharmacokinetics of DSPE-PEGylated Liposomes

ParameterTypical ObservationsMethod of AnalysisSignificance
In Vitro Drug Release Sustained release over 24-48 hoursDialysis, Sample and SeparateThe PEG layer and stable lipid bilayer contribute to a slower, more controlled release of the encapsulated drug compared to non-PEGylated liposomes.[12][13]
In Vivo Circulation Half-life (t1/2) Significantly increased compared to non-PEGylated liposomes (can exceed 24 hours)Blood sampling at various time points post-injection and drug quantificationThe "stealth" effect of the PEG coating reduces clearance by the immune system, leading to longer circulation times.[14][15]

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes using Thin-Film Hydration

This protocol describes the preparation of unilamellar stealth liposomes containing DSPE-PEG-Alkyne using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC or HSPC)

  • Cholesterol

  • DSPE-PEG2000-Alkyne

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (if applicable)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Alkyne such as 55:40:5) in the organic solvent in a round-bottom flask.[16] If encapsulating a lipophilic drug, it should be added at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the aqueous hydration buffer to the same temperature as used for film formation.

    • If encapsulating a hydrophilic drug via passive loading, dissolve it in the hydration buffer.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

    • Store the final liposome suspension at 4°C.

Protocol 2: Drug Loading using a Transmembrane pH Gradient (Active Loading)

This method is suitable for weakly basic drugs.

Procedure:

  • Prepare liposomes as described in Protocol 1, but use an acidic hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution, pH 4.0).

  • After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4) using dialysis or a size-exclusion column. This creates a pH gradient across the liposome membrane.

  • Dissolve the weakly basic drug in the external buffer.

  • Add the drug solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes.

  • The uncharged drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.[5]

  • Cool the liposome suspension to room temperature and remove any unencapsulated drug as described in Protocol 1.

Protocol 3: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the surface of DSPE-PEG-Alkyne liposomes.

Materials:

  • DSPE-PEG-Alkyne liposomes (prepared as in Protocol 1)

  • Azide-functionalized molecule (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA or TBTA)[17]

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the DSPE-PEG-Alkyne liposome suspension, add the azide-functionalized molecule.

  • In a separate tube, prepare a fresh premix of CuSO₄ and the chelating ligand (e.g., 1:5 molar ratio).

  • Add the copper/ligand premix to the liposome mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.[18]

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the functionalized liposomes from excess reactants using size exclusion chromatography or dialysis.

Protocol 4: Surface Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.[19][]

Materials:

  • DSPE-PEG-Alkyne liposomes (where the alkyne is a strained cyclooctyne)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare liposomes incorporating a DSPE-PEG lipid with a strained alkyne (e.g., DIBO, BCN).

  • To the liposome suspension, add the azide-functionalized molecule.

  • Incubate the mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight depending on the reactivity of the cyclooctyne.[21]

  • Purify the functionalized liposomes from unreacted molecules using size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_func Surface Functionalization (Click Chemistry) cluster_char Characterization & Purification lipids Lipid Mixture (DSPC, Cholesterol, DSPE-PEG-Alkyne) film Thin Lipid Film Formation lipids->film solvent Organic Solvent (e.g., Chloroform) solvent->film hydration Hydration (Aqueous Buffer +/- Drug) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion suv Stealth Liposomes (SUVs) extrusion->suv click Click Reaction (CuAAC or SPAAC) suv->click azide Azide-modified Ligand (e.g., Targeting Peptide) azide->click purification Purification (Size Exclusion/ Dialysis) click->purification functionalized Functionalized Stealth Liposomes dls DLS Analysis (Size, PDI) purification->dls zeta Zeta Potential Measurement purification->zeta ee Encapsulation Efficiency purification->ee

Caption: Experimental workflow for the formation and functionalization of stealth liposomes.

epr_effect cluster_blood Blood Vessel cluster_normal Normal Tissue cluster_tumor Tumor Tissue normal_vessel Normal Vasculature (Tight Endothelial Junctions) liposome_normal Stealth Liposome normal_vessel->liposome_normal no_extravasation No Extravasation liposome_normal->no_extravasation Blocked liposome_tumor Stealth Liposome tumor_vessel Tumor Vasculature (Leaky Endothelial Junctions) extravasation Extravasation tumor_vessel->extravasation Passes through gaps retention Retention (Poor Lymphatic Drainage) extravasation->retention tumor_cell Tumor Cells retention->tumor_cell Accumulation around

Caption: The Enhanced Permeability and Retention (EPR) effect in tumors.

cellular_uptake liposome Targeted Stealth Liposome receptor Receptor liposome->receptor Binding cell Target Cell endocytosis Receptor-Mediated Endocytosis cell->endocytosis Internalization via endosome Endosome endocytosis->endosome release Drug Release endosome->release Endosomal Escape/ Degradation effect Therapeutic Effect release->effect

Caption: Cellular uptake of targeted stealth liposomes via endocytosis.

References

Application Notes and Protocols: Incorporation of DSPE-Alkyne into Polymeric Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymeric nanoparticles with reactive moieties is a critical step in the development of targeted drug delivery systems and advanced diagnostic tools. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to a polyethylene (B3416737) glycol (PEG) spacer and terminating in an alkyne group (DSPE-PEG-Alkyne) is a versatile lipid-polymer conjugate. Its incorporation into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), provides a platform for post-formulation modification via "click chemistry."[1][2] The terminal alkyne group serves as a handle for the covalent attachment of various molecules, including targeting ligands (peptides, antibodies), imaging agents, and therapeutic payloads, through highly efficient and specific azide-alkyne cycloaddition reactions.[3]

This document provides detailed protocols for the incorporation of DSPE-Alkyne into PLGA nanoparticles using the nanoprecipitation method, characterization of the resulting nanoparticles, and subsequent surface functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

The incorporation of DSPE-PEG-Alkyne into PLGA nanoparticles can influence their physicochemical properties. The following table summarizes the typical effects of increasing the concentration of DSPE-PEG derivatives on the resulting nanoparticle characteristics.

DSPE-PEG-Alkyne:PLGA ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
0:100150-19[4]
5:95~132~0.15-21 to -26[5]
10:90~312>0.2-21 to -26[5]
15:85~631>0.5-21 to -26[5]

Note: The exact values can vary depending on the specific PLGA characteristics (molecular weight, lactide:glycolide ratio), the molecular weight of the PEG in the DSPE-PEG-Alkyne, and the precise formulation parameters.

Experimental Protocols

Protocol 1: Formulation of this compound Functionalized PLGA Nanoparticles by Nanoprecipitation

This protocol describes the formation of PLGA nanoparticles with surface-exposed alkyne groups by incorporating DSPE-PEG-Alkyne during the nanoprecipitation process.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • DSPE-PEG-Alkyne

  • Acetone (B3395972) (or other suitable organic solvent like acetonitrile (B52724) or THF)

  • Deionized water

  • Surfactant (e.g., Poloxamer 188, PVA, or Tween 80)

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and DSPE-PEG-Alkyne in acetone at the desired ratio (e.g., 9:1 w/w PLGA:DSPE-PEG-Alkyne). A typical concentration is 30 mg of total polymer in 3 mL of acetone.[6]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 1% w/v Poloxamer 188 in deionized water).

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 1000 RPM).

    • Using a syringe, add the organic phase dropwise to the stirring aqueous phase. For more controlled and reproducible results, a syringe pump can be used at a flow rate of 1.0 mL/min.[6]

    • Nanoparticles will form spontaneously upon the diffusion of the organic solvent into the aqueous phase.

  • Solvent Evaporation:

    • Continue stirring the nanoparticle suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent. Alternatively, the solvent can be removed more rapidly using a rotary evaporator under reduced pressure.[7]

  • Nanoparticle Collection and Purification:

    • The nanoparticle suspension can be purified to remove excess surfactant and unincorporated DSPE-PEG-Alkyne.

    • Centrifuge the suspension. The centrifugation speed and time should be optimized based on the nanoparticle size and stability (e.g., 20,000 x g for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps two more times.

    • Alternatively, centrifugal filters can be used for purification, which can be a gentler method for some nanoparticle formulations.[6]

  • Characterization:

    • Resuspend the final nanoparticle pellet in deionized water for characterization.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase PLGA PLGA dissolve1 PLGA->dissolve1 DSPE_Alkyne DSPE-PEG-Alkyne DSPE_Alkyne->dissolve1 Acetone Acetone Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Acetone->Nanoprecipitation dissolve1->Acetone Surfactant Surfactant dissolve2 Surfactant->dissolve2 Water Deionized Water Water->Nanoprecipitation dissolve2->Water Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation/Washing) Solvent_Evaporation->Purification Characterization Characterization (DLS, TEM) Purification->Characterization

Caption: Workflow for this compound Nanoparticle Formulation.

Protocol 2: Quantification of Surface Alkyne Groups

This protocol describes a fluorescence-based method to quantify the number of accessible alkyne groups on the nanoparticle surface using a "clickable" fluorescent azide (B81097).

Materials:

  • This compound functionalized nanoparticles

  • Azide-functionalized fluorescent dye (e.g., Rhodamine-Azide, Alexa Fluor 647 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Centrifuge

  • Fluorometer or fluorescence plate reader

  • Standard curve of the fluorescent dye

Procedure:

  • Prepare a standard curve of the azide-functionalized fluorescent dye in the reaction buffer to correlate fluorescence intensity with concentration.

  • Click Reaction:

    • Disperse a known concentration of this compound functionalized nanoparticles in PBS.

    • Add the azide-functionalized fluorescent dye to the nanoparticle suspension. A molar excess of the dye to the estimated surface alkyne groups is recommended.

    • Prepare a fresh solution of the copper catalyst. Mix CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the copper catalyst solution to the nanoparticle-dye mixture.

    • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Separate the fluorescently labeled nanoparticles from the unreacted fluorescent dye by repeated centrifugation and resuspension in fresh PBS until no fluorescence is detected in the supernatant.

  • Quantification:

    • Resuspend the purified, fluorescently labeled nanoparticles in a known volume of PBS.

    • Measure the fluorescence intensity of the nanoparticle suspension.

    • Using the standard curve, determine the concentration of the fluorescent dye conjugated to the nanoparticles.

    • Calculate the number of alkyne groups per nanoparticle based on the nanoparticle concentration (which can be estimated using techniques like Nanoparticle Tracking Analysis) and the concentration of the conjugated dye.[8]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Nanoparticles

This protocol details the conjugation of an azide-containing molecule to the surface of this compound functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Azide-containing molecule of interest (e.g., peptide, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).

    • Dissolve the azide-containing molecule in a suitable solvent.

  • Reaction Setup:

    • Disperse the this compound functionalized nanoparticles in the reaction buffer.

    • Add the azide-containing molecule to the nanoparticle suspension. The molar ratio of the azide molecule to the estimated alkyne groups should be optimized.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.

    • Add the CuSO₄/THPTA complex to the nanoparticle mixture.[3]

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[9]

  • Purification:

    • Purify the functionalized nanoparticles from the reaction mixture to remove the catalyst and unreacted reagents using a suitable method such as dialysis against the reaction buffer or size exclusion chromatography.

G cluster_reactants Reactants NP_Alkyne This compound Nanoparticle Click_Reaction CuAAC Reaction NP_Alkyne->Click_Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Click_Reaction Copper_Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Copper_Catalyst->Click_Reaction Functionalized_NP Functionalized Nanoparticle Click_Reaction->Functionalized_NP Triazole_Linkage Stable Triazole Linkage Functionalized_NP->Triazole_Linkage

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Nanoparticles

This protocol describes the copper-free conjugation of an azide-containing molecule to nanoparticles functionalized with a strained alkyne (e.g., DSPE-PEG-DBCO). While the primary focus of this document is this compound, SPAAC is a crucial alternative, especially for biological applications where copper toxicity is a concern. The principle is the same if the nanoparticle is functionalized with a strained alkyne instead of a terminal alkyne.

Materials:

  • Nanoparticles functionalized with a strained alkyne (e.g., DSPE-PEG-DBCO)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS)

  • Purification system

Procedure:

  • Reaction Setup:

    • Disperse the strained alkyne-functionalized nanoparticles in the reaction buffer.

    • Add the azide-containing molecule to the nanoparticle suspension. A 2- to 5-fold molar excess of the azide relative to the estimated surface alkyne groups is typically sufficient.

  • Reaction:

    • Incubate the mixture at room temperature for 2-12 hours with gentle agitation. The reaction proceeds spontaneously without a catalyst.

  • Purification:

    • Purify the conjugated nanoparticles to remove any unreacted azide-containing molecule using repeated cycles of centrifugation and resuspension in fresh buffer or other suitable purification methods.

Application: Targeting Signaling Pathways in Cancer Therapy

This compound functionalized nanoparticles serve as a powerful platform for developing targeted therapies that can modulate specific signaling pathways implicated in cancer progression. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is often upregulated in various cancers, promoting cell proliferation and survival.[10]

By utilizing the "click" chemistry handle on the nanoparticle surface, ligands that specifically bind to EGFR, such as anti-EGFR antibodies or small peptides, can be attached.[11] These targeted nanoparticles can then be loaded with chemotherapeutic agents. Upon systemic administration, the nanoparticles preferentially accumulate at the tumor site and are internalized by cancer cells via EGFR-mediated endocytosis. This targeted delivery enhances the intracellular concentration of the drug, thereby increasing its efficacy while minimizing off-target toxicity. The nanoparticle-mediated delivery can also help overcome multidrug resistance mechanisms.[12]

G cluster_NP Targeted Nanoparticle cluster_pathway Signaling Pathway NP This compound NP Ligand EGFR Ligand (e.g., anti-EGFR Ab) NP->Ligand Click Chemistry Drug Chemotherapeutic Drug NP->Drug Encapsulation EGFR EGFR Ligand->EGFR Binding Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Endocytosis Receptor-Mediated Endocytosis EGFR->Endocytosis Cancer_Cell Cancer Cell Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis Apoptosis->Cancer_Cell Inhibition

Caption: Targeting the EGFR Signaling Pathway.

References

DSPE-Alkyne for In Vivo Imaging and Diagnostics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne] (DSPE-Alkyne) is a versatile phospholipid derivative that has emerged as a valuable tool in the field of in vivo imaging and diagnostics. Its unique structure, featuring a biocompatible phospholipid backbone and a terminal alkyne group, allows for its incorporation into lipid-based nanoparticles (LNPs), such as liposomes, and subsequent functionalization via "click chemistry." This enables the attachment of various imaging agents, targeting ligands, and diagnostic probes for a wide range of biomedical applications.

The DSPE component provides the ability to self-assemble into lipid bilayers, forming stable nanostructures that can encapsulate therapeutic or diagnostic agents.[1][2] The addition of a polyethylene (B3416737) glycol (PEG) chain to DSPE (DSPE-PEG-Alkyne) further enhances the in vivo performance of these nanoparticles by increasing their circulation time and reducing clearance by the reticuloendothelial system.[1] This "stealth" characteristic is crucial for effective targeting and imaging in a complex biological environment.

The terminal alkyne group serves as a chemical handle for bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These highly efficient and specific reactions allow for the covalent attachment of azide-modified molecules, such as fluorescent dyes, positron emission tomography (PET) tracers, or targeting peptides, to the surface of this compound-containing nanoparticles.[3][5] This modular approach facilitates the development of highly specific and sensitive imaging and diagnostic agents.

Applications in In Vivo Imaging and Diagnostics

This compound and its derivatives have been successfully employed in various in vivo imaging and diagnostic applications, including:

  • Tumor Imaging: this compound-functionalized liposomes can be loaded with fluorescent dyes or contrast agents and targeted to tumor tissues.[6][7] The enhanced permeability and retention (EPR) effect, coupled with active targeting strategies, leads to the accumulation of these nanoparticles at the tumor site, enabling clear visualization and diagnosis.[8]

  • Molecular Imaging: Through click chemistry, specific targeting ligands can be attached to this compound nanoparticles to visualize and quantify molecular targets in vivo.[5] This includes imaging of cell surface receptors, enzymes, and other biomarkers associated with disease.

  • Biodistribution Studies: The fate of drug delivery systems and therapeutic agents can be tracked in vivo by labeling them with this compound probes.[9][10] This provides crucial information on the pharmacokinetics and tissue distribution of nanoparticles.[11][12]

  • Cellular Imaging: Alkyne-tagged lipids, including this compound, can be metabolically incorporated into cells and subsequently visualized using techniques like stimulated Raman scattering (SRS) microscopy, providing insights into cellular processes in a live organism.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
Formulation ComponentParameterTypical ValueReference
DSPE-PEG2000Molar Ratio in Liposomes5-10 mol%[15]
Particle Size (Liposomes)80-200 nm[15]
Zeta Potential (DSPE-PEG2000/Soluplus 1:1)Approx. -38.0 mV[16]
DSPE-PEG2000-CFIncorporation into LCP NPsSaturation at 20% of total lipid[11]
Table 2: In Vivo Biodistribution of Nanoparticles (General)
Nanoparticle TypeOrganNanoparticle Biodistribution Coefficient (%ID/g)Reference
Lipid NanoparticlesLiver17.56[10][12]
Spleen12.1[10][12]
Kidney3.1[10][12]
Lungs2.8[10][12]
Heart1.8[10][12]
Tumor3.4[10][12]

Note: The data in Table 2 represents a meta-analysis of various nanoparticle types and is intended to provide a general overview. Specific biodistribution profiles of this compound formulations may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.[15][17]

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG-Alkyne

  • Organic solvent (e.g., chloroform (B151607) or chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Alkyne in a desired molar ratio, for instance, 55:40:5) in the organic solvent in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[15]

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[15]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC).[15]

    • Vortex or gently agitate the flask to form multilamellar vesicles (MLVs).[17]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size (e.g., 100 nm) using an extruder.[17] The extrusion should be performed at a temperature above the lipid Tm.[15]

  • Purification (Optional):

    • Remove unencapsulated material by methods such as size exclusion chromatography or dialysis.[17]

  • Storage:

    • Store the prepared liposomes at 4°C.[17]

Protocol 2: In Vivo Imaging with this compound Liposomes in a Tumor-Bearing Mouse Model

This protocol outlines a general procedure for in vivo fluorescence imaging of tumors using this compound liposomes functionalized with a fluorescent dye via click chemistry.

Materials:

  • This compound containing liposomes (from Protocol 1)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA) (for CuAAC)[18][19]

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)[7]

  • In vivo imaging system (e.g., IVIS)

  • Sterile saline

Procedure:

  • Functionalization of Liposomes (Click Chemistry):

    • Prepare stock solutions of the azide-dye, CuSO₄, sodium ascorbate, and THPTA ligand.[18][19]

    • In a microcentrifuge tube, mix the this compound liposomes with the azide-dye.

    • Add the THPTA ligand and CuSO₄ solution.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.[18][19]

    • Incubate at room temperature for 30-60 minutes, protected from light.[18][19]

    • Purify the functionalized liposomes to remove unreacted components using size exclusion chromatography.

  • In Vivo Administration:

    • Dilute the fluorescently labeled liposomes in sterile saline to the appropriate concentration for injection.[20]

    • Administer the liposome (B1194612) solution to the tumor-bearing mice via intravenous (tail vein) injection.[7] The typical injection volume is around 100-200 µL.

  • In Vivo Imaging:

    • At predetermined time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system.[7]

    • Quantify the fluorescence intensity in the tumor region and other organs to assess biodistribution.[9]

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[7][21]

    • Image the excised organs to confirm the in vivo biodistribution of the liposomes.[9][21]

    • Tissues can be further processed for histological analysis or quantitative measurement of the probe.[22]

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_func Functionalization (Click Chemistry) cluster_invivo In Vivo Imaging lipids Lipids (DSPC, Cholesterol, this compound) film Thin Lipid Film lipids->film Evaporation solvent Organic Solvent solvent->film hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Unilamellar Vesicles (SUVs) extrusion->suv suv_in This compound Liposomes click Click Reaction (CuAAC) suv_in->click azide_dye Azide-Fluorescent Dye azide_dye->click labeled_lipo Fluorescently Labeled Liposomes click->labeled_lipo injection Intravenous Injection labeled_lipo->injection mouse Tumor-Bearing Mouse injection->mouse imaging In Vivo Fluorescence Imaging mouse->imaging analysis Biodistribution Analysis imaging->analysis

Caption: Experimental workflow for in vivo imaging with this compound liposomes.

G cluster_components Components cluster_reaction Click Chemistry cluster_product Product dspe This compound cycloaddition [3+2] Cycloaddition dspe->cycloaddition azide Azide-Probe azide->cycloaddition catalyst Copper(I) Catalyst catalyst->cycloaddition triazole Triazole Linkage cycloaddition->triazole conjugate DSPE-Probe Conjugate triazole->conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for this compound.

References

Application Notes and Protocols for Antibody Conjugation to DSPE-Alkyne Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of antibodies to DSPE-Alkyne liposomes, a critical process for the development of targeted drug delivery systems. The following sections outline the principles, materials, and step-by-step procedures for two primary "click chemistry" based methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Liposomes are versatile nanocarriers for delivering therapeutic agents. By conjugating antibodies to the liposome (B1194612) surface, these nanocarriers can be directed to specific cells or tissues that express the corresponding antigen, thereby enhancing therapeutic efficacy and reducing off-target side effects.[1][2][] DSPE-PEG-Alkyne is a commonly used lipid derivative that allows for the covalent attachment of azide-modified antibodies to the liposome surface via highly efficient and specific click chemistry reactions.[4][5]

Click chemistry encompasses a set of biocompatible reactions that are rapid, selective, and high-yielding.[4][5][6] For antibody-liposome conjugation, the two most relevant types are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between a terminal alkyne and an azide (B81097). While highly efficient, the potential toxicity of the copper catalyst is a consideration for in vivo applications.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which reacts spontaneously with an azide.[1][][8] The bioorthogonal nature of this reaction makes it ideal for biological applications as it avoids copper-induced toxicity.[1][][9][10]

Workflow Overview

The overall process for conjugating antibodies to this compound liposomes involves three main stages: preparation of azide-modified antibodies, formulation of alkyne-functionalized liposomes, and the conjugation reaction followed by purification.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Liposome Formulation cluster_2 Stage 3: Conjugation & Purification A Antibody C Azide-Modified Antibody A->C B Azide-Modification Reagent B->C G Conjugation Reaction (CuAAC or SPAAC) C->G D Lipids (e.g., DSPC, Cholesterol) F Alkyne-Functionalized Liposome D->F E DSPE-PEG-Alkyne E->F F->G H Purification (e.g., SEC) G->H I Antibody-Conjugated Liposome H->I

Figure 1: General workflow for antibody-liposome conjugation.

Experimental Protocols

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody to a liposome functionalized with a strained alkyne, such as DBCO. For this protocol, we will assume the use of pre-made DSPE-PEG-DBCO liposomes and an antibody that has been modified to contain an azide group.

Materials:

  • Azide-modified antibody

  • DSPE-PEG-DBCO functionalized liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Protein quantification assay (e.g., BCA assay)

  • Lipid quantification assay (e.g., Stewart assay)

  • Nanoparticle Tracking Analysis (NTA) instrument

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody and the DSPE-PEG-DBCO liposomes at a desired molar ratio (e.g., 10-50 antibodies per liposome).

    • The final concentration of reactants should be optimized but a starting point is 1 mg/mL of liposomes and a corresponding molar excess of antibody.

    • Adjust the final volume with PBS (pH 7.4).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. The reaction can also be performed at 4°C for 24-48 hours to minimize potential protein degradation.

  • Purification:

    • Purify the antibody-liposome conjugates from unconjugated antibody using size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Load the reaction mixture onto the column and collect fractions.

    • The liposome-containing fractions will elute first in the void volume, identifiable by their turbidity.

  • Characterization:

    • Conjugation Efficiency: Quantify the amount of protein in the liposome fractions using a BCA assay and the amount of lipid using a Stewart assay. The conjugation efficiency is the ratio of conjugated antibody to the total amount of antibody used.

    • Antibody Density: Calculate the number of antibodies per liposome by dividing the molar concentration of conjugated antibody by the molar concentration of liposomes (determined from the lipid concentration and liposome size).

    • Size and Zeta Potential: Measure the size distribution and zeta potential of the conjugated liposomes using Nanoparticle Tracking Analysis (NTA) or Dynamic Light Scattering (DLS). An increase in size of 10-25 nm is expected after antibody conjugation.[11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified antibody to this compound liposomes using a copper(I) catalyst.

Materials:

  • Azide-modified antibody

  • This compound functionalized liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Size-exclusion chromatography (SEC) column

  • Protein and lipid quantification assays

  • NTA or DLS instrument

Procedure:

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM), sodium ascorbate (e.g., 500 mM), and THPTA (e.g., 100 mM) in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified antibody and the this compound liposomes in PBS (pH 7.4).

    • Add THPTA to the reaction mixture to a final concentration of 5-10 molar equivalents to the copper.

    • Add CuSO₄ to a final concentration of 1-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from antibody-liposome conjugation experiments.

ParameterTypical ValueMethod of DeterminationReference
Antibodies per Liposome 10 - 100Fluorescence Quantification, BCA Assay[12]
Target Antibodies per Liposome ~200Calculation from reaction stoichiometry[11]
Conjugation Efficiency 50 - 80%Protein and Lipid Quantification[11]
Increase in Liposome Size 10 - 25 nmNanoparticle Tracking Analysis (NTA), DLS[11]
Final Liposome Size 120 - 150 nmNanoparticle Tracking Analysis (NTA), DLS[13]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the SPAAC conjugation chemistry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product liposome DSPE-PEG-DBCO Liposome reaction Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) liposome->reaction antibody Azide-Modified Antibody antibody->reaction conjugate Antibody-Liposome Conjugate (Triazole Linkage) reaction->conjugate

Figure 2: SPAAC conjugation reaction scheme.

Conclusion

The choice between CuAAC and SPAAC for conjugating antibodies to this compound liposomes depends on the specific application. SPAAC is generally preferred for applications involving living cells or in vivo studies due to its bioorthogonal nature and avoidance of copper cytotoxicity.[1][] CuAAC, on the other hand, can offer faster reaction kinetics and may be suitable for in vitro diagnostic applications. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for developing effective antibody-targeted liposomal drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DSPE-Alkyne Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for DSPE-Alkyne conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound conjugation?

This compound is a phospholipid containing a terminal alkyne group. This alkyne serves as a functional handle for conjugation, most commonly through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage between the this compound and a molecule functionalized with an azide (B81097) group.[4][5]

Q2: What are the essential components for a successful this compound conjugation reaction via CuAAC?

A typical CuAAC reaction for this compound conjugation includes:

  • This compound: The lipid to be functionalized.

  • Azide-Functionalized Molecule: The molecule to be conjugated to the DSPE (e.g., a peptide, drug, or fluorescent dye).

  • Copper(I) Catalyst: The active catalyst for the reaction. It is often generated in situ from a Copper(II) source.[5]

  • Copper(II) Source: Commonly Copper(II) sulfate (B86663) (CuSO₄).[4][5]

  • Reducing Agent: Sodium ascorbate (B8700270) is frequently used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[2][4][5]

  • Copper-Chelating Ligand: A ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and reducing its cytotoxicity in biological applications.[6][7]

  • Appropriate Solvent System: Often a co-solvent system is required to dissolve both the lipid and the other reactants.[4]

Q3: Why is my reaction yield low or non-existent?

Several factors can contribute to low or no product yield:

  • Inactive Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[4]

  • Poor Substrate Solubility: this compound, being a lipid, may have poor solubility in purely aqueous solutions.[4]

  • Steric Hindrance: Bulky molecules near the alkyne or azide functional groups can impede the reaction.[4]

  • Reagent Degradation: Ensure the azide-functionalized molecule and other reagents, especially the sodium ascorbate solution, are fresh.[5]

Q4: How can I remove the copper catalyst after the reaction?

Residual copper can be difficult to remove and may be toxic to cells. Effective methods for copper removal include:

  • Washing the crude product with a solution containing a chelating agent like EDTA or ammonia.[4]

  • Using a heterogeneous copper catalyst that can be easily removed by filtration after the reaction.[4]

  • Purification methods such as dialysis, size-exclusion chromatography, or silica (B1680970) gel column chromatography can also help separate the product from the catalyst.[8]

Q5: What are common side reactions and how can they be minimized?

A common side reaction is the homocoupling of alkynes, known as Glaser coupling, which leads to the formation of diynes.[4] This can be minimized by:

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to limit oxygen.[4]

  • Using a stabilizing ligand, like THPTA, to protect the copper catalyst and favor the desired cycloaddition reaction.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound conjugation experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Cu(I) catalyst due to oxidation.• Perform the reaction under an inert atmosphere (nitrogen or argon).[4]• Use a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[4]• Use a stabilizing ligand like THPTA to protect the Cu(I) catalyst.[7]
Poor solubility of this compound or other reactants.• Use a co-solvent system, such as Dimethylformamide (DMF)/water or Tetrahydrofuran (THF)/water, to improve solubility.[4]• Gentle heating may be considered, but monitor for potential degradation, especially of DSPE-PEG derivatives.[4][9]
Steric hindrance from bulky substituents.• Increase the reaction time and/or temperature cautiously.[4]• Consider using a more active catalyst system or a different ligand.[4]
Formation of Side Products (e.g., Diyne from Homocoupling) Glaser coupling of the alkyne starting material.• Use a stabilizing ligand to minimize side reactions.[4]• Ensure an inert atmosphere to prevent oxidative coupling.
Difficulty in Product Purification Residual copper catalyst in the final product.• Wash the crude product with a solution of a chelating agent like EDTA.[4]• Utilize purification methods like dialysis with an appropriate molecular weight cutoff or column chromatography.[8]
Incomplete reaction, leading to a mix of starting materials and product.• Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.[4]
Product Degradation (e.g., Hydrolysis) DSPE-PEG ester bonds are sensitive to acidic or high-temperature conditions.• During purification via HPLC, avoid acidic buffers if possible.[9]• If acidic conditions are necessary, neutralize the fractions immediately upon elution.[9]• Avoid high temperatures during both the reaction and purification steps.[9]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required based on the specific substrates.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Degassed, high-purity solvents (e.g., DMF, water, or a mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve Reactants: In separate vials, dissolve the this compound and the azide-functionalized molecule in the chosen solvent system. A co-solvent system like DMF/water may be necessary to ensure solubility.[4]

  • Prepare Catalyst Solution:

    • In a separate vial, prepare the catalyst premix. First, mix the CuSO₄ solution with the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[7]

    • Allow the mixture to stand for a few minutes to allow for complex formation.

  • Set up the Reaction:

    • Combine the this compound solution and the azide-functionalized molecule solution in a reaction vessel.

    • Add the CuSO₄/THPTA catalyst premix to the reaction mixture.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Initiate the Reaction:

    • Prepare a fresh solution of sodium ascorbate.

    • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.[7]

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to 24 hours.[4][7]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Once the reaction is complete, the product needs to be purified to remove the copper catalyst, unreacted starting materials, and byproducts.

    • Common purification techniques include precipitation, dialysis, silica gel column chromatography, or size-exclusion chromatography.[4][8] Washing with an EDTA solution can help remove residual copper.[4]

Visualizations

DSPE_Alkyne_Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification DSPE_Alkyne This compound Solution Reaction_Vessel Combine Reactants & Degas (Inert Atmosphere) DSPE_Alkyne->Reaction_Vessel Azide_Molecule Azide-Molecule Solution Azide_Molecule->Reaction_Vessel Catalyst_Premix CuSO4 + THPTA (Catalyst Premix) Catalyst_Premix->Reaction_Vessel Reducer Fresh Sodium Ascorbate Solution Initiation Initiate with Sodium Ascorbate Reaction_Vessel->Initiation Add Reducer Incubation Incubate (Room Temperature) Initiation->Incubation Monitoring Monitor Progress (TLC, LC-MS) Incubation->Monitoring Purification Purification (Dialysis, Chromatography) Monitoring->Purification Reaction Complete Final_Product Pure DSPE-Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation via CuAAC.

Troubleshooting_Logic Start Low/No Product Yield? Cause1 Inactive Catalyst (Oxidation) Start->Cause1 Yes Cause2 Poor Solubility Start->Cause2 Yes Cause3 Steric Hindrance Start->Cause3 Yes Solution1 Use Inert Atmosphere Add Fresh Reducer (Ascorbate) Use Stabilizing Ligand (THPTA) Cause1->Solution1 Solution2 Use Co-Solvent (DMF/H2O) Gentle Heating Cause2->Solution2 Solution3 Increase Reaction Time Increase Temperature Cause3->Solution3

References

DSPE-Alkyne solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a primary focus on addressing solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with this compound.

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: this compound, being a lipid, has limited solubility in many common solvents. If you are experiencing difficulty, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (typically 3:1 v/v) is often effective for dissolving this compound. For applications involving subsequent aqueous dilutions, DMSO can be used, although it may require heating and sonication.

  • Co-solvents: The use of a co-solvent can significantly improve solubility. A chloroform:methanol (3:1 v/v) mixture is a good starting point.

  • Heating: Gently warming the solvent can aid in dissolution. For instance, when using DMSO, heating to 60°C can be beneficial.[1][2] Always ensure the temperature is appropriate for the stability of the this compound and any other components in your mixture.

  • Sonication: Sonication can help to break up lipid aggregates and promote dissolution. Use a bath sonicator or a probe sonicator with caution to avoid degradation.

  • Purity of Solvents: Ensure your solvents are anhydrous and of high purity. The presence of water can promote the formation of micelles or other aggregates, hindering dissolution.

Q2: I observe a precipitate forming after dissolving this compound and cooling the solution. How can I prevent this?

A2: Precipitation upon cooling is a common issue and is often due to the supersaturation of the solution at a lower temperature. To address this:

  • Maintain Temperature: If your experimental procedure allows, maintain the temperature at which the this compound was fully dissolved.

  • Work Quickly: If the solution must be used at a lower temperature, work quickly to perform the next steps before significant precipitation occurs.

  • Re-dissolve: If precipitation occurs, you may be able to gently warm and sonicate the solution again to redissolve the lipid before use, provided this does not negatively impact your experiment.

  • Consider a Different Solvent System: If precipitation is a persistent issue, you may need to explore a different solvent or co-solvent system that offers better solubility at your working temperature.

Q3: My this compound solution appears cloudy or hazy. What does this indicate?

A3: A cloudy or hazy appearance suggests that the this compound is not fully dissolved and may be forming aggregates, micelles, or a suspension in the solvent. This is particularly common in aqueous or highly polar solvents.

  • Inadequate Solubilization: Refer to the troubleshooting steps in Q1 to ensure complete dissolution.

  • Self-Assembly in Aqueous Environments: this compound is an amphiphilic molecule and will self-assemble into structures like micelles or liposomes in the presence of water.[3][4][5] If you are not intending to form such structures, ensure you are using an appropriate organic solvent.

  • Filtration: If you have followed the proper solubilization protocol and the solution is still hazy, you may consider filtering it through a compatible syringe filter (e.g., PTFE for organic solvents) to remove any insoluble matter. However, be aware that this may also remove some of your dissolved lipid if it is in an aggregated state.

Q4: How can I prevent the aggregation of this compound during conjugation reactions (e.g., Click Chemistry)?

A4: Aggregation during conjugation can lead to low reaction yields and difficulties in purification. To minimize aggregation:

  • Solvent Choice: Perform the reaction in a solvent system that maintains the solubility of all reactants, including the this compound and the molecule to be conjugated. A mixture of an organic solvent (like DMSO or DMF) and an aqueous buffer is often used for click chemistry.

  • Use of Detergents: In some cases, a small amount of a non-ionic detergent can help to prevent aggregation, but this must be compatible with your downstream applications.

  • PEGylation: If you are working with a DSPE-PEG-Alkyne variant, the PEG chain itself helps to reduce aggregation.[6]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and physical conditions. The following table summarizes available quantitative data for DSPE and related compounds to guide your solvent selection.

CompoundSolventSolubility (mg/mL)Conditions/Notes
DSPEChloroform~3
DSPEChloroform:Methanol (3:1 v/v)20Forms a clear solution.
DSPE-PEG(2000)-AmineEthanol~20
DSPE-PEG(2000)-AmineDimethylformamide (DMF)~11
DSPE-PEG-Alkyne (MW 2000)DMSO10Requires ultrasonication and warming to 60°C.[1][2]

Experimental Protocols

Below are detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Solubilization of this compound for Organic Phase Reactions (e.g., Click Chemistry)

This protocol is suitable for preparing a stock solution of this compound for subsequent use in chemical conjugations.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Glass vial with a Teflon-lined cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial under an inert atmosphere (e.g., in a glove box or by flushing with argon/nitrogen) to minimize moisture exposure.

  • Solvent Addition: Add the required volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration.

  • Initial Mixing: Cap the vial tightly and vortex the mixture for 1-2 minutes to disperse the powder.

  • Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes. Monitor the solution for clarity.

  • Heating (if necessary): If the this compound is not fully dissolved, heat the vial in a water bath or on a heating block to 40-60°C while continuing to mix or sonicate intermittently until a clear solution is obtained.

  • Storage: Once fully dissolved, flush the vial with argon or nitrogen before capping tightly. For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot and store at -20°C. Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Preparation of this compound-Containing Liposomes via Thin-Film Hydration

This is a standard method for incorporating this compound into a lipid bilayer to form liposomes.

Materials:

  • This compound

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a Chloroform:Methanol mixture (e.g., 3:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Aqueous hydration buffer (e.g., PBS)

  • Water bath

  • Lipid extruder (optional)

  • Polycarbonate membranes (optional)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the this compound and other lipids in the desired molar ratio in chloroform or a suitable organic solvent mixture.[5]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. A water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) can facilitate this process. Continue to evaporate under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[5] A thin, dry lipid film will form on the wall of the flask.

  • Hydration: Add the aqueous hydration buffer, pre-heated to above the lipid's phase transition temperature, to the flask containing the lipid film.[5]

  • Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This may take 30 minutes to 1 hour.

  • Size Reduction (Optional): To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[5]

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

DSPE_Alkyne_Solubility_Troubleshooting start Start: this compound Solubility Issue solvent_check Is the solvent appropriate? (e.g., Chloroform, Chloroform/Methanol, DMSO) start->solvent_check dissolution_method Have you tried heating (40-60°C) and/or sonication? solvent_check->dissolution_method Yes change_solvent Action: Use Chloroform or Chloroform/Methanol (3:1) solvent_check->change_solvent No aggregation_check Is the solution cloudy or hazy? dissolution_method->aggregation_check Yes apply_heat_sonication Action: Gently heat and/or sonicate the solution dissolution_method->apply_heat_sonication No precipitation_check Did a precipitate form upon cooling? aggregation_check->precipitation_check No (Clear) check_water Possible aggregation/micelle formation. Ensure anhydrous solvents. aggregation_check->check_water Yes success Success: Clear Solution precipitation_check->success No maintain_temp Action: Maintain temperature or use immediately after dissolving precipitation_check->maintain_temp Yes fail Issue Persists: Consider alternative solvent or consult further change_solvent->dissolution_method apply_heat_sonication->aggregation_check check_water->fail maintain_temp->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow for this compound Liposome Preparation

DSPE_Alkyne_Liposome_Workflow start Start: Liposome Preparation dissolve_lipids 1. Dissolve this compound and other lipids in organic solvent (e.g., Chloroform) start->dissolve_lipids form_film 2. Form thin lipid film using a rotary evaporator dissolve_lipids->form_film dry_film 3. Dry film under high vacuum (>2 hours) form_film->dry_film hydrate_film 4. Hydrate film with aqueous buffer (above lipid Tm) dry_film->hydrate_film form_mlvs 5. Formation of Multilamellar Vesicles (MLVs) hydrate_film->form_mlvs size_reduction 6. Size Reduction (Optional) (Extrusion or Sonication) form_mlvs->size_reduction form_ulvs 7. Formation of Unilamellar Vesicles (ULVs) size_reduction->form_ulvs Yes end_product Final Product: This compound Liposomes size_reduction->end_product No (MLVs sufficient) form_ulvs->end_product

Caption: Experimental workflow for preparing this compound liposomes.

References

Improving the stability of DSPE-Alkyne formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation of DSPE-Alkyne lipid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Alkyne]) is a phospholipid derivative containing a terminal alkyne group. This functional group allows for covalent conjugation with azide-containing molecules through a highly efficient and specific reaction known as "click chemistry".[1][2] Its primary application is in the surface functionalization of liposomes and lipid nanoparticles for targeted drug delivery, enabling the attachment of ligands, antibodies, or imaging agents.

Q2: What are the main causes of instability in this compound formulations?

A2: The primary causes of instability in this compound formulations are similar to those of other DSPE-containing liposomes. These include hydrolysis of the ester bonds in the phospholipid backbone, which can be accelerated by non-neutral pH (both acidic and alkaline conditions) and elevated temperatures.[3] This degradation can lead to the formation of lysolipids and free fatty acids, which in turn can cause aggregation, precipitation, and altered drug release profiles.[3]

Q3: What are the ideal storage conditions for this compound powder and formulated liposomes?

A3: For this compound powder, storage at -20°C for up to three years is recommended.[4] Once formulated into liposomes, short-term storage should be at 2-8°C. For long-term stability, formulations should be stored frozen at -20°C or below.[3] It is also crucial to protect formulations from light and oxygen to prevent lipid peroxidation.[5] If dissolved in a solvent like DMSO, it can be stored at -80°C for up to six months.[4]

Q4: What are visible signs of degradation in my this compound formulation?

A4: Visible signs of degradation include aggregation, precipitation, or an increase in the turbidity of the liposome (B1194612) suspension.[3] Analytically, you may observe changes in particle size and polydispersity index (PDI) over time, as well as the appearance of degradation products like lysophospholipids when analyzed by techniques such as HPLC or mass spectrometry.[3]

Q5: How can I improve the long-term stability of my this compound formulation?

A5: To enhance long-term stability, it is crucial to control the pH of the formulation, ideally keeping it in the range of 6.5-7.4.[3] For extended shelf-life, lyophilization (freeze-drying) is a highly effective method. This process removes water, which is essential for hydrolysis, thereby significantly improving stability.[6] The use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is recommended during lyophilization to protect the liposomes.[7][8]

Troubleshooting Guides

Issue 1: Aggregation or Precipitation of Liposomes
  • Possible Cause: Insufficient surface charge leading to a lack of electrostatic repulsion.

    • Troubleshooting Steps: Measure the zeta potential of your liposomes. A value greater than ±20 mV is typically sufficient for electrostatic stabilization.[5] If the zeta potential is low, consider incorporating a small percentage of a charged lipid (e.g., cationic or anionic lipid) into your formulation.[5]

  • Possible Cause: Hydrolysis of this compound leading to the formation of fusogenic lysolipids.

    • Troubleshooting Steps: Verify that the pH of your formulation is within the optimal range of 6.5-7.4.[3] Use a suitable buffer system to maintain a stable pH. Analyze the formulation for the presence of degradation products using HPLC-ELSD or MALDI-TOF MS.[3]

  • Possible Cause: High concentration of the liposomal formulation.

    • Troubleshooting Steps: Highly concentrated suspensions are more prone to aggregation.[5] Try diluting the formulation before storage.

  • Possible Cause: Inadequate PEGylation.

    • Troubleshooting Steps: If using a DSPE-PEG derivative in your formulation, ensure the molar percentage is sufficient to provide steric hindrance, which prevents aggregation. A common starting point is 5 mol%.[5]

Issue 2: Low Yield or Failure of "Click Chemistry" Conjugation
  • Possible Cause: Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

    • Troubleshooting Steps: Ensure that all buffers and solutions are deoxygenated before starting the reaction. The use of a reducing agent like sodium ascorbate (B8700270) is crucial to maintain the copper in its active Cu(I) state.

  • Possible Cause: Inaccessibility of the alkyne group on the liposome surface.

    • Troubleshooting Steps: This can occur if the alkyne-functionalized lipid is buried within a dense PEG layer. Ensure that the concentration of other PEGylated lipids is not excessively high, which might sterically hinder the alkyne group.

  • Possible Cause: Suboptimal reaction conditions.

    • Troubleshooting Steps: Optimize the concentrations of the azide-containing molecule, the copper catalyst, and the reducing agent. The reaction is typically fast and should proceed to a high yield within an hour under the right conditions.

Quantitative Data Summary

ParameterConditionEstimated Half-life (t½)Notes
pH pH 4.0~200 daysHydrolysis is significantly slower in acidic conditions.
pH 7.4~100 daysNear-neutral pH offers good stability for storage.
pH 9.0~20 daysAlkaline conditions markedly accelerate hydrolysis.
Temperature 4°C> 1 yearRecommended for short to medium-term storage.[5]
25°C~100 daysSignificant degradation can occur at room temperature.
40°C~30 daysElevated temperatures drastically reduce stability.

Disclaimer: This data is illustrative and based on the general principles of phospholipid hydrolysis. Actual degradation rates should be determined experimentally for your specific formulation.

Experimental Protocols

Protocol 1: Analysis of Liposome Size and Zeta Potential by DLS
  • Sample Preparation: Dilute the this compound liposome formulation in a low-conductivity buffer (e.g., 10 mM NaCl or PBS) to achieve an appropriate scattering intensity.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Measurement:

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Load approximately 1 mL of the diluted sample into a folded capillary cell, ensuring no air bubbles are present.

    • Insert the cell into the instrument.

    • Configure the instrument parameters, including the dispersant viscosity and dielectric constant.

    • Initiate the measurement to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.

Protocol 2: Assessment of this compound Degradation by HPLC-ELSD
  • Sample Preparation:

    • Disrupt the liposome structure by diluting the formulation in methanol (B129727) or a chloroform/methanol mixture.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of A: water with 0.1% TFA and B: methanol with 0.1% TFA.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 50°C.[9]

    • Detector: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 45°C and nitrogen gas pressure of 350 kPa.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound by comparing its retention time to that of a standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation products such as lyso-DSPE and stearic acid.[3]

Protocol 3: Analysis of this compound and its Degradation Products by MALDI-TOF MS
  • Matrix Selection: For lipid analysis, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Mix your lipid sample (previously extracted from the liposome formulation) with the matrix solution at a ratio of approximately 1:1 (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for this compound and its potential hydrolysis products (lyso-DSPE and stearic acid). The loss of a stearoyl chain (267 Da) is a key indicator of hydrolysis.[10]

Protocol 4: Lyophilization of this compound Liposomes
  • Cryoprotectant Addition: Add a cryoprotectant such as sucrose or trehalose to the liposome suspension. A common starting concentration is a 10:1 cryoprotectant-to-lipid molar ratio.

  • Freezing:

    • Dispense the formulation into lyophilization vials.

    • Freeze the samples. A rapid freezing rate, such as quenching in liquid nitrogen, can be beneficial for preserving liposome structure.[11]

  • Primary Drying (Sublimation):

    • Place the frozen vials in a pre-cooled lyophilizer.

    • Apply a vacuum and gradually increase the shelf temperature to just below the collapse temperature of the formulation to allow for the sublimation of ice.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, further increase the temperature to remove residual bound water.

  • Reconstitution: Reconstitute the lyophilized cake with the original volume of water or buffer before use.

Visualizations

DSPE_Degradation_Pathway DSPE_Alkyne This compound Lyso_DSPE Lyso-DSPE-Alkyne DSPE_Alkyne->Lyso_DSPE  Hydrolysis (Ester Bond Cleavage) Stearic_Acid Stearic Acid DSPE_Alkyne->Stearic_Acid  + Lyso_DSPE->Stearic_Acid  + Glycerophosphoethanolamine Glycerophosphoethanolamine- Alkyne Lyso_DSPE->Glycerophosphoethanolamine  Hydrolysis

This compound Hydrolysis Pathway

Troubleshooting_Workflow Start Formulation Instability Observed (e.g., Aggregation) Check_pH Is pH between 6.5-7.4? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Storage Is Storage Temp Correct? (2-8°C or <-20°C) Check_pH->Check_Storage Yes Analyze_Degradation Analyze for Degradation (HPLC/MS) Adjust_pH->Analyze_Degradation Adjust_Storage Optimize Storage Temp Check_Storage->Adjust_Storage No Check_Storage->Analyze_Degradation Yes Adjust_Storage->Analyze_Degradation Consider_Lyophilization Consider Lyophilization for Long-Term Stability Analyze_Degradation->Consider_Lyophilization Experimental_Workflow Formulation Prepare this compound Liposome Formulation Characterization Initial Characterization (DLS, Zeta Potential) Formulation->Characterization Stability_Study Stability Study (Varying Temp & pH) Characterization->Stability_Study Time_Points Analyze at Time Points (e.g., 0, 1, 4, 12 weeks) Stability_Study->Time_Points Analysis Analysis Methods: - DLS (Size, PDI) - HPLC (Degradation) - MS (Degradation Products) Time_Points->Analysis Data_Evaluation Evaluate Data & Determine Shelf-Life Analysis->Data_Evaluation

References

Navigating the Purification of DSPE-Alkyne Reaction Products: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with DSPE-Alkyne and its reaction products, achieving high purity is paramount for the success of downstream applications, including the formulation of lipid nanoparticles for drug delivery. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound reaction products, offering potential causes and solutions to get your experiment back on track.

Issue Potential Causes Recommended Solutions
Low yield of the final conjugate - Incomplete reaction. - Degradation of the product during purification. - Suboptimal purification method.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Avoid harsh purification conditions such as acidic pH and high temperatures that can lead to hydrolysis of the DSPE esters. Use neutral pH buffers (pH 7.4) for purification. - Optimize the purification method. For example, if using HPLC, adjust the gradient and mobile phase composition. Consider alternative methods like Tangential Flow Filtration (TFF) for larger scale purification.
Presence of unreacted this compound in the final product - Inefficient purification method. - Inappropriate stoichiometry of reactants.- Use a purification method with high resolving power, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). - Employ purification techniques that separate based on size, such as dialysis or size exclusion chromatography, to remove smaller unreacted molecules. - Optimize the molar ratio of the azide-containing molecule to this compound to drive the reaction to completion. A slight excess of the less critical component can be used.
Unexpected peaks in the HPLC chromatogram - Hydrolysis of the DSPE fatty acid esters. - Presence of impurities in the starting materials. - Contamination from solvents or the HPLC system. - Formation of side-products during the click reaction.- Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. A loss of 266 Da for each hydrolyzed stearic acid tail can indicate hydrolysis.[1][2] - Use high-purity starting materials and solvents. - Run a blank injection (mobile phase only) to check for system contamination. - Optimize the click chemistry reaction conditions to minimize side-product formation.
Product degradation during storage - Hydrolysis of the ester bonds in the DSPE moiety. - Oxidation of the lipid chains.- Store the purified product at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[3] - Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the purification of this compound reaction products.

1. What are the most common impurities in a this compound click chemistry reaction?

The most common impurities include unreacted this compound, the unreacted azide-containing molecule, residual copper catalyst (if a copper-catalyzed reaction is used), and byproducts of the reaction. A significant, and often overlooked, impurity is the hydrolyzed form of the DSPE-lipid, where one or both fatty acid chains have been cleaved.[1][2]

2. How can I monitor the progress of my this compound click reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, the disappearance of the starting materials and the appearance of a new spot for the product can be visualized. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the desired product and the consumption of reactants over time.

3. What is the best method to remove the copper catalyst after a click reaction?

Residual copper can be removed using several methods. The use of a copper-chelating ligand, such as bathophenanthrolinedisulfonate, during the reaction can facilitate its removal. Post-reaction, dialysis against a buffer containing a chelating agent like EDTA is a common and effective method. Alternatively, specialized resins that scavenge copper can be used.

4. How can I prevent the hydrolysis of the DSPE esters during purification?

Hydrolysis of the DSPE fatty acid esters is accelerated by acidic conditions and elevated temperatures.[1][2] To prevent this, it is crucial to perform purification steps, especially HPLC, using neutral pH buffers (e.g., phosphate-buffered saline at pH 7.4).[1] If acidic conditions are unavoidable, it is important to minimize the exposure time and keep the temperature low. Immediately neutralizing the fractions after elution from an acidic HPLC column can also help mitigate hydrolysis.[1]

5. What analytical techniques are essential for characterizing the purified this compound conjugate?

A combination of analytical techniques is recommended for full characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final product and identify any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes the impact of pH and temperature on the hydrolysis of DSPE-PEG, a derivative closely related to this compound. This data highlights the importance of maintaining neutral pH and lower temperatures during purification.

Table 1: Effect of pH and Temperature on DSPE-PEG Hydrolysis

ConditionTimeObservationReference
Ultrapure Water, Room Temperature72 hoursSignificant hydrolysis (loss of both fatty acid esters)[1]
Ultrapure Water, 60°C2 hoursAccelerated hydrolysis[1]
0.1% Formic Acid in Water (pH 2.7), Room Temperature72 hoursSignificant hydrolysis[1]
0.1% Formic Acid in Water (pH 2.7), 60°C30 minutesOnset of hydrolysis[2]
Phosphate-Buffered Saline (pH 7.4), Room Temperature or 60°CNo extended time point specifiedNo detectable hydrolysis[1]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of this compound Conjugates

This protocol provides a general framework for the purification of this compound reaction products. The specific gradient and mobile phases may need to be optimized for your particular conjugate.

  • Column: C18 column suitable for lipid separations.

  • Mobile Phase A: Water with a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase the concentration to elute the product. A typical gradient might be from 30% to 100% B over 30 minutes.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (if the conjugate has a chromophore) can be used.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Post-Purification: If an acidic mobile phase was used, immediately neutralize the collected fractions with a neutral buffer. Remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Tangential Flow Filtration (TFF) for Purification and Concentration

TFF is a scalable method ideal for purifying lipid-based nanoparticles and removing small molecule impurities.

  • System Setup: Assemble the TFF system with a hollow fiber membrane cartridge of an appropriate molecular weight cutoff (MWCO), typically 100-300 kDa for nanoparticles.

  • Sanitization and Equilibration: Sanitize the system according to the manufacturer's instructions and then equilibrate with the desired final buffer.

  • Diafiltration: Circulate the crude reaction mixture through the system while continuously adding the final buffer at the same rate as the permeate is being removed. This exchanges the buffer and removes small molecule impurities. A typical diafiltration is performed for 5-10 volume exchanges.

  • Concentration: After diafiltration, stop adding the buffer and continue to circulate the retentate to reduce the volume to the desired final concentration.

  • Product Recovery: Collect the concentrated and purified product from the retentate line.

Visualizations

DSPE_Alkyne_Purification_Workflow This compound Reaction and Purification Workflow cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis This compound This compound Crude Product Crude Product This compound->Crude Product Cu(I) catalyst Azide-Molecule Azide-Molecule Azide-Molecule->Crude Product Purification_Method Choice of Purification Crude Product->Purification_Method HPLC HPLC Purification_Method->HPLC TFF TFF Purification_Method->TFF Dialysis Dialysis Purification_Method->Dialysis Pure_Product Pure_Product HPLC->Pure_Product TFF->Pure_Product Dialysis->Pure_Product Analysis_Techniques Purity & Identity Confirmation Pure_Product->Analysis_Techniques MS MS Analysis_Techniques->MS NMR NMR Analysis_Techniques->NMR HPLC_Analysis HPLC Analysis_Techniques->HPLC_Analysis

Caption: A workflow diagram illustrating the key stages from the this compound click chemistry reaction to the purification and final analysis of the conjugate.

DSPE_Hydrolysis_Pathway DSPE Ester Hydrolysis Pathway Intact_DSPE Intact this compound Conjugate Single_Hydrolysis Singly Hydrolyzed Product (-1 Stearic Acid) Intact_DSPE->Single_Hydrolysis Acidic pH / High Temp Double_Hydrolysis Doubly Hydrolyzed Product (-2 Stearic Acids) Single_Hydrolysis->Double_Hydrolysis Acidic pH / High Temp

Caption: A diagram showing the stepwise hydrolysis of the DSPE moiety under acidic or high-temperature conditions, leading to the loss of one or both fatty acid chains.

References

How to increase the efficiency of DSPE-Alkyne functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of DSPE-Alkyne functionalization.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound functionalization yield consistently low?

Low conjugation efficiency is a common challenge that can be attributed to several factors. A systematic troubleshooting approach is recommended to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly dependent on the reaction environment.

    • pH: The ideal pH for CuAAC reactions is typically between 7.0 and 7.5.[1] Buffers such as PBS or HEPES are suitable.[1] Deviations from this range can significantly impact reaction kinetics.

    • Temperature: While many click reactions proceed at room temperature, gentle heating to 37°C can sometimes increase the reaction rate, particularly for sterically hindered substrates.[2]

    • Oxygen Sensitivity: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen. It is crucial to use freshly prepared, degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Catalyst System: The concentration and stability of the Cu(I) catalyst are critical for reaction success.

    • Copper Source: Copper(II) sulfate (B86663) (CuSO₄) is a common and stable precursor, which is reduced in situ to Cu(I) by an excess of a reducing agent like sodium ascorbate (B8700270).[3]

    • Reducing Agent: A freshly prepared solution of sodium ascorbate is essential for the efficient reduction of Cu(II) to Cu(I).[3]

    • Stabilizing Ligand: The use of a Cu(I) stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is highly recommended. These ligands protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency, especially in aqueous media.[3][4]

  • Reagent Quality and Stoichiometry:

    • Purity of this compound and Azide-Molecule: Impurities in the starting materials can interfere with the reaction. Ensure high purity of both the this compound and the azide-functionalized molecule.[5]

    • Molar Ratios: Optimizing the molar ratio of the reactants is crucial. An excess of the azide-containing molecule is often used to drive the reaction to completion.

  • Steric Hindrance: The accessibility of the alkyne and azide (B81097) functional groups can impact the reaction rate. If either group is sterically hindered, consider introducing a longer PEG spacer to the this compound or the azide molecule.[2]

Question 2: I am observing the formation of side products or aggregation of my liposomes/nanoparticles during the functionalization reaction. What could be the cause?

The formation of byproducts and aggregation can compromise the quality and functionality of your final product.

Potential Causes and Solutions:

  • Hydrolysis of DSPE-PEG: The ester linkages in the DSPE molecule are susceptible to hydrolysis under acidic or basic conditions, and at elevated temperatures.[6][7][8][9] This can lead to the degradation of the lipid and subsequent instability of the liposomes or nanoparticles.

    • pH Control: Maintain the reaction pH within a neutral range (6.5-7.5) to minimize hydrolysis.[10]

    • Temperature Control: Avoid prolonged incubation at high temperatures.

    • Solvent Choice: While organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic molecules, their concentration should be kept to a minimum as they can affect liposome (B1194612) stability.

  • Copper-Mediated Aggregation: High concentrations of copper ions can sometimes lead to the aggregation of lipid-based nanoparticles.

    • Catalyst Concentration: Use the lowest effective concentration of the copper catalyst.

    • Ligand-to-Copper Ratio: A higher ligand-to-copper ratio can help to chelate the copper ions and reduce aggregation.

  • Side Reactions:

    • Thiol-Containing Molecules: If your azide-functionalized molecule also contains free thiol groups, these can potentially interact with the copper catalyst. Consider protecting the thiol groups or using a copper-free click chemistry approach.

Question 3: How can I monitor the progress of my this compound functionalization reaction?

Monitoring the reaction progress is essential for optimizing reaction times and ensuring complete conjugation.

Methods for Reaction Monitoring:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the disappearance of reactants and the appearance of the product peak.[10]

  • Spectroscopic Methods:

    • Inline Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: Allows for real-time monitoring of the disappearance of the characteristic azide peak.[11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time by observing changes in the signals of the alkyne and azide protons.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

This compound should be stored at -20°C, protected from light and moisture, to prevent degradation.[14]

Q2: What are the alternatives to copper-catalyzed click chemistry for this compound functionalization?

For applications where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[15][16][17] This "copper-free" click chemistry utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with an azide without the need for a metal catalyst.[17]

Q3: How can I purify the final this compound functionalized product?

Purification is crucial to remove unreacted starting materials, catalyst, and any side products.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger functionalized liposomes/nanoparticles from smaller unreacted molecules.

  • Dialysis: Useful for removing small molecule impurities.

  • Normal Phase or Reverse Phase Chromatography: Can be used to purify the DSPE-conjugate, particularly for smaller constructs.[18][19]

Q4: What analytical techniques can be used to characterize the final this compound functionalized product?

Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.

  • NMR Spectroscopy: To confirm the formation of the triazole ring and the overall structure of the conjugate.[5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the addition of the functional molecule.[7][9][10]

  • Dynamic Light Scattering (DLS): To measure the size distribution and zeta potential of the functionalized liposomes or nanoparticles.[20][21]

  • HPLC: To assess the purity of the final product.[5][21]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for this compound functionalization via CuAAC. These values should be considered as a starting point and may require optimization for specific applications.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentTypical Concentration RangeNotes
This compound10 µM - 1 mMThe concentration will depend on the specific application and the nature of the nanoparticle or biomolecule being functionalized.
Azide-Molecule1.5 - 10 molar excess over alkyneAn excess is used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mM
Sodium Ascorbate5 - 50 molar excess over CuSO₄A fresh solution should be prepared immediately before use.
Cu(I) Stabilizing Ligand (e.g., THPTA)1.25 - 5 molar excess over CuSO₄Helps to improve reaction efficiency and reduce copper-mediated side reactions.

Table 2: Influence of Reaction Parameters on CuAAC Efficiency

ParameterConditionEffect on Efficiency
pH 7.0 - 7.5Optimal for CuAAC reaction kinetics.
< 6.5 or > 8.0Can lead to decreased efficiency and potential hydrolysis of DSPE.
Temperature Room Temperature (20-25°C)Sufficient for most reactions.
37°CMay increase the rate of reaction for sterically hindered substrates.
> 40°CIncreased risk of DSPE-PEG hydrolysis.
Atmosphere Ambient AirRisk of Cu(I) oxidation, leading to lower yields.
Inert (N₂ or Ar)Recommended for maximizing reaction efficiency.

Detailed Experimental Protocols

Protocol 1: Functionalization of Pre-formed Liposomes with an Azide-Containing Peptide via CuAAC

This protocol provides a general method for conjugating an azide-modified peptide to this compound incorporated into liposomes.

Materials:

  • Pre-formed liposomes containing this compound (e.g., 5 mol%)

  • Azide-functionalized peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed Phosphate Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-50)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-peptide in degassed PBS to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the pre-formed liposome suspension (e.g., 1 mL at 10 mg/mL total lipid).

    • Add the azide-peptide solution to achieve a 5-fold molar excess relative to the this compound.

    • Add the THPTA solution to a final concentration of 500 µM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

    • Gently mix the reaction mixture and incubate at room temperature for 2-4 hours with gentle agitation.

  • Purification:

    • Purify the functionalized liposomes from unreacted peptide and catalyst components using a size exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Characterize the purified liposomes for size, zeta potential, and conjugation efficiency (e.g., using a fluorescently labeled peptide and measuring fluorescence).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Characterization prep_reagents Prepare Stock Solutions (Azide-Molecule, CuSO4, Na-Ascorbate, THPTA) mix_reagents Combine Liposomes, Azide-Molecule, THPTA, and CuSO4 prep_reagents->mix_reagents prep_liposomes Prepare Liposomes with this compound prep_liposomes->mix_reagents initiate_reaction Add Sodium Ascorbate to Initiate Reaction mix_reagents->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation purification Purify Conjugate (e.g., SEC, Dialysis) incubation->purification characterization Characterize Final Product (NMR, MS, DLS, HPLC) purification->characterization

Caption: Experimental workflow for this compound functionalization via CuAAC.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product dspe_alkyne This compound (R-C≡CH) triazole DSPE-Triazole-Molecule dspe_alkyne->triazole azide Azide-Molecule (R'-N3) azide->triazole cuso4 CuSO4 (Cu2+) cu1 Cu(I) cuso4->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 cu1_complex [Cu(I)-Ligand] Complex cu1->cu1_complex ligand THPTA (Stabilizing Ligand) ligand->cu1_complex cu1_complex->triazole Catalyzes Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

troubleshooting_flowchart start Low Functionalization Yield? check_conditions Check Reaction Conditions (pH, Temp, Degassed Buffers) start->check_conditions Yes check_catalyst Verify Catalyst System (Fresh Ascorbate, Ligand Present) check_conditions->check_catalyst Optimal optimize_conditions Optimize pH (7.0-7.5) and Temperature (RT-37°C) check_conditions->optimize_conditions Suboptimal check_reagents Assess Reagent Quality (Purity, Stoichiometry) check_catalyst->check_reagents Efficient optimize_catalyst Use Fresh Reagents and Optimal Ligand:Cu Ratio check_catalyst->optimize_catalyst Inefficient check_sterics Consider Steric Hindrance check_reagents->check_sterics Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure modify_linker Use Longer PEG Spacer check_sterics->modify_linker Likely success Improved Yield optimize_conditions->success optimize_catalyst->success purify_reagents->success modify_linker->success

Caption: Troubleshooting flowchart for low this compound functionalization yield.

References

DSPE-Alkyne degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-Alkyne (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-alkyne). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a phospholipid featuring two saturated 18-carbon stearoyl chains (DSPE) and a terminal alkyne group.[1][2] The DSPE portion provides a stable, hydrophobic anchor for integration into lipid bilayers, such as liposomes and micelles.[1][3] The alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of molecules containing an azide (B81097) group.[1][3][4][5] This makes this compound highly valuable for applications in drug delivery, nanotechnology, and cell culture for surface functionalization of nanoparticles and cells.[6][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and prevent degradation of this compound, it is crucial to adhere to the following storage and handling conditions:

  • Storage Temperature: Store this compound as a powder at -20°C for long-term stability (up to 2 years).[8] For short-term storage of solutions (e.g., in DMSO), it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[8]

  • Protection from Light and Moisture: The product should be protected from light and moisture.[6][7]

  • Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8] It is recommended to prepare and use solutions on the same day whenever possible.[8]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis of the ester bonds in the DSPE backbone and oxidation of the terminal alkyne group.

  • Hydrolysis: The ester linkages connecting the stearoyl fatty acid chains to the glycerol (B35011) backbone are susceptible to acid- and base-catalyzed hydrolysis. This results in the formation of lyso-DSPE and free stearic acid, which can compromise the integrity of lipid-based formulations.[9][10][11]

  • Oxidation: The terminal alkyne group can be oxidized, especially in the presence of strong oxidizing agents, which can lead to cleavage of the carbon-carbon triple bond.[12][13][14] Milder oxidation can result in the formation of vicinal dicarbonyls.[12][13]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your formulations close to neutral (pH 6.5-7.4), as both acidic and alkaline conditions accelerate ester hydrolysis.[10][11][15][16]

  • Temperature Control: Avoid elevated temperatures during formulation and storage.[11][15]

  • Avoid Oxidizing Agents: Protect this compound from strong oxidizing agents.

  • Use High-Purity Reagents: Ensure all solvents and other reagents are of high purity and free from contaminants that could catalyze degradation.

  • Inert Atmosphere: For applications sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Inconsistent Liposome (B1194612)/Nanoparticle Size and Polydispersity
Potential Cause Troubleshooting Steps
This compound Degradation Hydrolysis of this compound can lead to the formation of lysolipids and fatty acids, which can alter the membrane structure, leading to aggregation and inconsistent particle sizes.[11] Verify the integrity of your this compound using TLC or mass spectrometry.
Inconsistent Formulation Process Minor variations in the experimental procedure (e.g., rate of solvent addition, stirring speed, temperature) can significantly impact particle size.[17] Standardize your protocol meticulously.
Solvent or Buffer Issues The type of organic solvent and the properties of the aqueous buffer (pH, ionic strength) can alter particle size.[17] Ensure consistent solvent quality and buffer preparation.
Aggregation Nanoparticle aggregation can lead to larger and more polydisperse size readings.[17] Ensure the lipid concentration is appropriate and consider including a small percentage of a PEGylated lipid (e.g., DSPE-PEG) to provide steric stabilization.
Issue 2: Low Efficiency in Click Chemistry Reactions
Potential Cause Troubleshooting Steps
Degradation of Alkyne Group The alkyne group may have been compromised due to oxidation. Ensure proper storage and handling to protect the alkyne functionality.
Suboptimal Reaction Conditions The efficiency of the CuAAC reaction is sensitive to the concentrations of copper, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). Optimize the concentrations of these reagents.[18][19]
Reagent Impurities Impurities in either the azide or alkyne-containing reagents can inhibit the reaction.[18] Use high-purity reagents.
Presence of Inhibitors Components in the reaction buffer, such as high concentrations of thiols or primary amines, can interfere with the click reaction.[18] Consider buffer exchange or purification of your sample before the reaction.
Copper (I) Oxidation The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure a sufficient amount of reducing agent is present throughout the reaction.[19]

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of Phospholipids

pHRelative Rate of HydrolysisHalf-life (at room temp.)
< 4AcceleratedDecreased
4-5Minimum rate of acyl migration-
5.8-6.5Slowest rate> 30 days[10]
> 7AcceleratedDecreased

Table 2: Temperature Effect on DSPE-PEG Hydrolysis

TemperatureObservation
Room TemperatureHydrolysis of both ester bonds observed after 72 hours in unbuffered water.[15][16]
60 °CAccelerated hydrolysis, with byproducts detectable by mass spectrometry after only 2 hours.[15][16]

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the degradation of this compound into lyso-DSPE.

Materials:

  • This compound sample

  • This compound standard (freshly prepared)

  • Lyso-DSPE standard (if available)

  • TLC silica (B1680970) plate

  • Mobile phase: Chloroform/Methanol (B129727)/Water (e.g., 65:25:4 v/v/v)

  • Iodine chamber or other suitable visualization agent

Procedure:

  • Dissolve a small amount of the this compound sample and the standard in chloroform/methanol.

  • Spot the sample and the standard onto the TLC plate.

  • Develop the TLC plate in the mobile phase until the solvent front is near the top.

  • Dry the plate and visualize the spots using an iodine chamber or another appropriate method.

  • Analysis: The intact this compound will have a higher Rf value than the more polar hydrolysis product, lyso-DSPE. The presence of a spot with a lower Rf in the sample lane, which is absent in the standard lane, indicates hydrolysis.

Protocol 2: Analysis of this compound Degradation by Mass Spectrometry

Objective: To identify and quantify the degradation products of this compound.

Methodology:

  • Sample Preparation: Disrupt any liposomal formulation by diluting it in a solvent like methanol or a methanol/chloroform mixture to release the lipids. Filter the sample through a 0.22 µm syringe filter before injection.[11]

  • Mass Spectrometry Analysis:

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS can be used.[15][16]

    • Detection: Acquire mass spectra in the appropriate mass range for this compound and its potential degradation products.

    • Data Analysis:

      • Identify the peak corresponding to the molecular ion of intact this compound.

      • Look for peaks with lower masses that correspond to the loss of one or both stearoyl fatty acid chains (lyso-DSPE and glycerophosphoethanolamine-alkyne).[11] For example, the loss of one stearic acid results in a mass decrease of approximately 266 Da.[15]

Mandatory Visualizations

DSPE_Alkyne This compound Hydrolysis Hydrolysis (Acidic/Basic pH, High Temp) DSPE_Alkyne->Hydrolysis Susceptible Ester Bonds Oxidation Oxidation (Oxidizing Agents) DSPE_Alkyne->Oxidation Reactive Alkyne Group Lyso_DSPE Lyso-DSPE-Alkyne Hydrolysis->Lyso_DSPE Stearic_Acid Stearic Acid Hydrolysis->Stearic_Acid Oxidized_Products Oxidized Alkyne Products (e.g., dicarbonyls, carboxylic acids) Oxidation->Oxidized_Products

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start This compound Sample (e.g., in liposomes) Dissolve Dissolve in Organic Solvent (e.g., Methanol/Chloroform) Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into Mass Spectrometer Filter->Inject Acquire Acquire Mass Spectrum Inject->Acquire Analyze Analyze Spectrum Acquire->Analyze Intact Intact this compound Peak Analyze->Intact Degraded Degradation Product Peaks (e.g., Lyso-DSPE) Analyze->Degraded

Caption: Experimental workflow for assessing this compound degradation.

References

Validation & Comparative

A Comparative Guide to DSPE-Alkyne Modified Surfaces for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cells and tissues is a cornerstone of modern drug development. A critical component of many targeted delivery systems is the functionalization of nanoparticle surfaces, such as liposomes, to attach targeting ligands. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) modified with a terminal alkyne group (DSPE-Alkyne) has emerged as a versatile platform for this purpose, primarily through its application in "click chemistry." This guide provides an objective comparison of this compound modified surfaces with common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal surface modification strategy.

Comparison of Surface Modification Chemistries

The choice of conjugation chemistry is critical for the efficiency, stability, and functionality of the final drug delivery vehicle. Here, we compare this compound-based click chemistry with two widely used alternatives: maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester-amine coupling.

FeatureThis compound (Click Chemistry)DSPE-PEG-MaleimideDSPE-PEG-NHS Ester
Reaction Principle Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).[1][2]Michael addition between a maleimide (B117702) and a thiol group.[3][4]Acylation of a primary amine by an NHS ester to form a stable amide bond.[5][6]
Specificity Highly specific and bio-orthogonal; alkynes and azides do not react with most biological functional groups.[1]Highly selective for thiol groups, but potential for side reactions with other nucleophiles at high pH.[7]Reactive towards primary amines (e.g., lysine (B10760008) residues in proteins), which can be abundant, leading to less site-specific conjugation.[5]
Reaction Conditions Typically mild aqueous conditions. CuAAC requires a copper catalyst, which can be toxic to cells, though catalyst-free SPAAC is an alternative.[1][2]Generally performed at neutral to slightly basic pH (6.5-7.5). Maleimide groups can be prone to hydrolysis at higher pH.[7]Typically performed at physiological to slightly basic pH (7-9). NHS esters are susceptible to hydrolysis, especially at higher pH.
Conjugation Efficiency Generally high yields. One study reported a mean conversion of 83% for SPAAC on a liposome (B1194612) surface.[8]Can be efficient, but the stability of the maleimide group is a critical factor. One study showed that the pre-insertion method for preparing maleimide-liposomes resulted in only 32% active maleimide groups after purification.[7]Can be efficient, but depends on the reactivity of the amine and the stability of the NHS ester.
Stability of Linkage Forms a stable triazole ring.[1]Forms a stable thioether bond.[4]Forms a very stable amide bond.[5]

Experimental Data Summary

The following tables summarize key quantitative data from studies characterizing and comparing different liposome surface modification strategies.

Table 1: Physicochemical Characterization of Functionalized Liposomes

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG-Cyclooctyne Liposomes115.2 ± 0.9--4.02 ± 2.85[8]
DSPE-PEG-NTA Liposomes115.8 ± 1.7--9.68 ± 2.56[8]
TLPD-FPM (DSPE-PEG-MAL)~200~0.2+30[9]
TLPD-FPC (DSPE-PEG-COOH)~200~0.2+20[9]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: Ligand Conjugation and Cellular Uptake

Surface ChemistryLigandConjugation Efficiency/DensityCellular UptakeReference
SPAAC (Cyclooctyne-Azide)c(RGDfE) peptide83 ± 1.5% conversionNot Reported[8]
Maleimide-ThiolAnti-EGFR Fab'Higher than DSPE-PEG-COOHSignificantly greater than TLPD-FPC[9]
NHS Ester-Amine (via COOH)Anti-EGFR Fab'Lower than DSPE-PEG-MALLower than TLPD-FPM[9]
Single-Molecule FluorescencePAI-2 and Trastuzumab11 ± 4 proteins per liposomeNot Reported[10][11]

Experimental Protocols

Preparation of Functionalized Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a general method for preparing liposomes functionalized with this compound or other DSPE-PEG derivatives.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Alkyne or DSPE-PEG-Maleimide)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS)

  • Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids in a chloroform/methanol mixture in a round-bottom flask. Molar ratios will vary depending on the desired formulation (e.g., DSPC:Cholesterol:DSPE-PEG-Functional lipid at 55:40:5).

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).

  • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times.

  • The resulting functionalized liposomes are now ready for ligand conjugation.

Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

Instrumentation:

  • Zetasizer Nano series or similar DLS instrument.

Procedure:

  • Dilute the liposome suspension in the appropriate buffer (e.g., 10-fold dilution in distilled water or PBS).[12][13]

  • Transfer the diluted sample to a clean cuvette.

  • Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.[12]

  • Perform the DLS measurement to determine the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential.

  • For accurate measurements, ensure the dispersant properties (viscosity and refractive index) are correctly entered into the software.

Visualization of Liposome Morphology by Transmission Electron Microscopy (TEM)

Procedure (Negative Staining):

  • Place a drop of the liposome suspension onto a TEM grid (e.g., carbon-coated copper grid).[14]

  • Allow the liposomes to adsorb for a few minutes.[14]

  • Blot off the excess suspension with filter paper.

  • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for a few minutes.[14]

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope.

Visualizing Workflows and Pathways

Experimental Workflow: Liposome Functionalization and Characterization

G cluster_prep Liposome Preparation cluster_func Surface Functionalization cluster_char Characterization lipid_mix Lipid Mixture (DSPC, Chol, DSPE-PEG-X) film_formation Lipid Film Formation lipid_mix->film_formation hydration Hydration film_formation->hydration extrusion Extrusion hydration->extrusion preformed_lipo Pre-formed Liposomes extrusion->preformed_lipo ligand_conjugation Ligand Conjugation (e.g., Click Chemistry) preformed_lipo->ligand_conjugation purification Purification ligand_conjugation->purification func_lipo Functionalized Liposomes purification->func_lipo dls DLS (Size, PDI, Zeta) func_lipo->dls tem TEM (Morphology) func_lipo->tem quant Ligand Quantification func_lipo->quant

Caption: Workflow for preparing and characterizing functionalized liposomes.

Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Liposomes

G cluster_membrane Cell Membrane cluster_cell Cellular Interior liposome Targeted Liposome receptor Cell Surface Receptor liposome->receptor Binding endosome Early Endosome receptor->endosome Internalization (Endocytosis) lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release cellular_effect Cellular Effect drug_release->cellular_effect

Caption: Cellular uptake of targeted liposomes via receptor-mediated endocytosis.

Conclusion

This compound modified surfaces offer a highly specific and efficient method for the functionalization of liposomes and other nanoparticles through click chemistry.[1] The bio-orthogonality of the alkyne-azide reaction provides a significant advantage over less specific methods like NHS ester chemistry, particularly when precise control over ligand orientation and attachment site is desired. While maleimide chemistry also offers high selectivity for thiols, the stability of the maleimide group during liposome preparation and storage can be a concern.[7]

The choice of surface modification strategy will ultimately depend on the specific application, the nature of the ligand to be conjugated, and the desired characteristics of the final drug delivery system. This guide provides a framework for comparing these methods, along with the necessary protocols and workflows to aid in the design and characterization of effectively targeted nanomedicines. Researchers are encouraged to carefully consider the trade-offs between reaction specificity, efficiency, and the stability of the resulting conjugate when selecting a surface modification chemistry.

References

DSPE-Alkyne vs. DSPE-Azide: A Comparative Analysis for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted drug delivery and bioconjugation, the precise surface functionalization of lipid nanoparticles (LNPs) and liposomes is paramount. Among the most powerful tools for achieving this are the "click chemistry" reactions, which offer high efficiency and specificity. DSPE-Alkyne and DSPE-Azide, two functionalized derivatives of the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), are central to these strategies. Their utility is defined by the specific bioorthogonal reactions they enable: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides an objective comparison of this compound and DSPE-Azide, focusing on their reaction mechanisms, performance metrics, and practical applications, supported by experimental data and detailed protocols to inform researchers in selecting the optimal reagent for their needs.

Executive Summary: Reaction Principle and Core Differences

The fundamental difference between this compound and DSPE-Azide lies in the type of click chemistry they employ, which dictates their respective advantages and limitations.

  • This compound typically contains a terminal alkyne group. It is primarily used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, where it conjugates with a molecule bearing an azide (B81097) group. This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst, which can be toxic to living cells.[1]

  • DSPE-Azide features an azide terminal group. It can be used in CuAAC reactions with alkyne-modified molecules. More significantly, it is the key partner in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . In SPAAC, the DSPE-Azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a catalyst.[][3] This catalyst-free nature makes SPAAC highly biocompatible and ideal for applications in living systems, though it generally proceeds at a slower rate than CuAAC.[4][5]

Both reactions result in the formation of a highly stable 1,2,3-triazole linkage, which is resistant to hydrolysis and enzymatic cleavage, ensuring a robust and permanent conjugation.[6][7]

Performance Comparison: A Quantitative Look

The choice between CuAAC (utilizing this compound) and SPAAC (utilizing DSPE-Azide) involves a trade-off between reaction speed and biocompatibility. The following tables summarize key performance metrics based on available experimental data.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
DSPE Reagent This compound (reacts with azide-modified molecule)DSPE-Azide (reacts with strained alkyne, e.g., DBCO)
Catalyst Requirement Required : Copper (I)[1]Not Required (Catalyst-free)[]
Biocompatibility Limited : Copper catalyst is cytotoxic, posing challenges for in vivo and live-cell applications.[8][9] Mitigating ligands (e.g., THPTA) can reduce but not eliminate toxicity.[10]Excellent : The absence of a metal catalyst makes it ideal for live-cell imaging, in vivo studies, and bioconjugation.[3][5]
Primary Application Ex vivo modifications, materials science, bioconjugation where cell viability is not a concern.Live-cell labeling, in vivo targeted drug delivery, and surface functionalization of biologics.[3]

Table 1. High-level comparison of CuAAC and SPAAC reactions relevant to this compound and DSPE-Azide.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate (k) Generally very fast. Second-order rate constants are typically in the range of 1 to 100 M⁻¹s⁻¹ .[5]Slower than CuAAC. Rate is highly dependent on the structure of the strained cyclooctyne. Typical second-order rate constants range from ~10⁻³ to 1 M⁻¹s⁻¹ .[4][11]
Reaction Time Typically complete within 1 to 12 hours depending on reactant concentrations.[1]Can require several hours to days to reach completion, depending on the specific cyclooctyne and concentrations.[5]
Typical Yields Often high to quantitative yields are achieved.[12]Yields are generally good but can be lower than CuAAC and are highly dependent on the reaction time and reactants.
Stability of Linkage Excellent : The resulting 1,2,3-triazole is a stable aromatic heterocycle, resistant to hydrolysis, oxidation, and reduction.[6]Excellent : The 1,2,3-triazole linkage is identical in stability to that formed via CuAAC.[6]

Table 2. Quantitative performance metrics for CuAAC vs. SPAAC.

Key Experimental Workflows and Mechanisms

The following diagrams illustrate the core reaction mechanisms and a typical experimental workflow for the functionalization of liposomes, a common application for this compound and DSPE-Azide.

CuAAC_Mechanism cluster_reactants Reactants DSPE_Alkyne This compound Catalyst Cu(I) Catalyst + Reducing Agent (e.g., Sodium Ascorbate) DSPE_Alkyne->Catalyst Azide_Molecule Azide-Modified Molecule (e.g., Drug, Peptide) Azide_Molecule->Catalyst Product DSPE-Molecule Conjugate (Stable Triazole Linkage) Catalyst->Product [3+2] Cycloaddition SPAAC_Mechanism cluster_reactants Reactants DSPE_Azide DSPE-Azide Reaction Catalyst-Free Physiological Conditions DSPE_Azide->Reaction Strained_Alkyne Strained Alkyne Molecule (e.g., DBCO-Drug) Strained_Alkyne->Reaction Product DSPE-Molecule Conjugate (Stable Triazole Linkage) Reaction->Product [3+2] Cycloaddition Liposome_Functionalization_Workflow A 1. Liposome Formulation (Incorporate this compound or DSPE-Azide) B 2. Extrusion (To create unilamellar vesicles of a defined size) A->B C 3. Conjugation Reaction (Add azide/alkyne partner and catalyst if needed) B->C D 4. Purification (e.g., Size Exclusion Chromatography to remove unreacted molecules) C->D E 5. Characterization (Size, Zeta Potential, Conjugation Efficiency) D->E

References

A Researcher's Guide to Validating Molecule Conjugation to DSPE-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based nanoparticles and drug delivery systems, ensuring the successful conjugation of molecules to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne) is a critical step. This guide provides a comparative overview of common analytical techniques used to validate this conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

The alkyne group on DSPE enables covalent linkage to azide-functionalized molecules via "click chemistry," a highly efficient and specific reaction.[1] Validating the successful formation of this conjugate is essential for the quality control and characterization of functionalized liposomes and lipid nanoparticles.

Comparison of Analytical Techniques for this compound Conjugation Validation

A variety of analytical techniques are available to confirm and quantify the conjugation of molecules to this compound. The choice of method depends on the nature of the conjugated molecule (e.g., peptide, protein, small molecule), the required level of detail, and the available instrumentation.

Method Principle Information Provided Advantages Limitations Typical Applications
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Confirms covalent bond formation by detecting the mass shift corresponding to the addition of the conjugated molecule.High sensitivity and accuracy for mass determination; provides direct evidence of conjugation.[2][3]May not be suitable for characterizing heterogeneous mixtures; quantification can be challenging.Confirmation of conjugation for peptides, small proteins, and other molecules with a defined mass.[4][5]
NMR Spectroscopy (¹H and ³¹P) Measures the magnetic properties of atomic nuclei.Provides structural information about the conjugate, confirming the modification of the this compound and the integrity of the phospholipid headgroup.Non-destructive; provides detailed structural information.[6] ³¹P NMR is particularly useful for analyzing the phospholipid composition of intact liposomes.[7][8]Lower sensitivity compared to mass spectrometry; complex spectra can be difficult to interpret.Structural elucidation of the conjugate; analysis of liposome (B1194612) composition and integrity.[9][10][11]
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity).Quantifies the efficiency of the conjugation reaction by separating the conjugated product from unreacted starting materials.High reproducibility and quantitative accuracy; can be used for purification and analysis.[12][13]Indirect method for confirming conjugation; requires a robust separation method.Quantifying conjugation efficiency; quality control of purified conjugates.[14][15][16]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Visualizes the increase in molecular weight of a protein after conjugation to this compound.Simple and widely available; provides a clear visual confirmation of protein conjugation.[17][18]Low resolution for small mass changes; provides semi-quantitative information at best.[19]Validation of conjugation for larger proteins.[20][21]

Experimental Workflows and Protocols

To effectively validate the conjugation of molecules to this compound, a systematic workflow is essential. The following diagrams and protocols outline the key steps for the most common analytical techniques.

experimental_workflow Overall Experimental Workflow for this compound Conjugation and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation DSPE_Alkyne This compound Click_Chemistry Click Chemistry Reaction DSPE_Alkyne->Click_Chemistry Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Chemistry Crude_Conjugate Crude Conjugate Mixture Click_Chemistry->Crude_Conjugate Purification Purification (e.g., Dialysis, SEC) Crude_Conjugate->Purification Purified_Conjugate Purified this compound Conjugate Purification->Purified_Conjugate Validation_Methods Analytical Validation Purified_Conjugate->Validation_Methods Mass_Spec Mass Spectrometry Validation_Methods->Mass_Spec NMR NMR Spectroscopy Validation_Methods->NMR HPLC HPLC Validation_Methods->HPLC SDS_PAGE SDS-PAGE Validation_Methods->SDS_PAGE

Caption: Overall experimental workflow.

Mass Spectrometry (MALDI-TOF) Protocol

This protocol is designed to confirm the covalent conjugation of a molecule to this compound by detecting the expected mass shift.

maldi_protocol MALDI-TOF MS Protocol for this compound Conjugate Validation Sample_Prep 1. Sample Preparation Mix_Sample_Matrix 2. Mix Sample with Matrix Solution (e.g., sinapinic acid for proteins, CHCA for peptides) Sample_Prep->Mix_Sample_Matrix Spot_Plate 3. Spot Mixture onto MALDI Target Plate Mix_Sample_Matrix->Spot_Plate Dry 4. Air Dry to Allow Co-crystallization Spot_Plate->Dry MALDI_Analysis 5. Analyze in MALDI-TOF Mass Spectrometer Dry->MALDI_Analysis Data_Analysis 6. Data Analysis: Compare mass spectra of conjugated and unconjugated samples MALDI_Analysis->Data_Analysis

Caption: MALDI-TOF MS protocol.

Detailed Steps:

  • Sample Preparation : Dissolve the purified this compound conjugate, the unconjugated this compound, and the unconjugated molecule in a suitable solvent.

  • Matrix Preparation : Prepare a saturated solution of an appropriate matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid (CHCA) for peptides) in a solvent mixture such as acetonitrile (B52724)/water with 0.1% trifluoroacetic acid (TFA).

  • Mixing : Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting : Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Analysis : Acquire mass spectra in the appropriate mass range.

  • Data Interpretation : Compare the mass spectrum of the conjugate to the spectra of the starting materials. A successful conjugation is confirmed by the appearance of a new peak corresponding to the sum of the molecular weights of this compound and the conjugated molecule.[2][3]

NMR Spectroscopy (¹H and ³¹P) Protocol

NMR spectroscopy provides detailed structural information, confirming the formation of the triazole ring from the click chemistry reaction and the integrity of the phospholipid.

nmr_protocol NMR Spectroscopy Protocol for this compound Conjugate Analysis Sample_Prep 1. Dissolve Sample in Deuterated Solvent (e.g., CDCl₃ or D₂O with detergent) NMR_Acquisition 2. Acquire ¹H and ³¹P NMR Spectra Sample_Prep->NMR_Acquisition Data_Processing 3. Process Spectra (Fourier transform, phase correction, baseline correction) NMR_Acquisition->Data_Processing Spectral_Analysis 4. Analyze Chemical Shifts and Peak Integration Data_Processing->Spectral_Analysis

Caption: NMR Spectroscopy protocol.

Detailed Steps:

  • Sample Preparation : Dissolve a sufficient amount of the purified conjugate in a deuterated solvent (e.g., CDCl₃, D₂O). For liposomal formulations, detergents may be needed to obtain high-resolution spectra.

  • ¹H NMR Analysis :

    • Look for the disappearance of the alkyne proton signal of this compound.

    • Identify the appearance of a new signal corresponding to the triazole proton.

    • Confirm the presence of characteristic signals from both the DSPE lipid tails and the conjugated molecule.[22][6]

  • ³¹P NMR Analysis :

    • Acquire a ³¹P NMR spectrum to confirm the presence of the phosphate (B84403) group and to assess the chemical environment of the phospholipid headgroup.[7][8]

    • The chemical shift of the phosphorus atom can provide information about the integrity of the liposome structure.[9][10][11]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for quantifying the efficiency of the conjugation reaction.

hplc_protocol HPLC Protocol for Quantifying Conjugation Efficiency Method_Development 1. Method Development: Select appropriate column (e.g., C18) and mobile phase Sample_Injection 2. Inject Sample onto HPLC System Method_Development->Sample_Injection Chromatographic_Separation 3. Separate Components using a Gradient Elution Sample_Injection->Chromatographic_Separation Detection 4. Detect Eluting Components (e.g., UV-Vis, ELSD) Chromatographic_Separation->Detection Quantification 5. Quantify Conjugation Efficiency based on Peak Areas Detection->Quantification

Caption: HPLC protocol.

Detailed Steps:

  • Method Development :

    • Column : A reverse-phase C18 column is commonly used for lipid separations.[12][13]

    • Mobile Phase : A gradient of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% TFA) is typically employed.[15][16]

    • Detector : An Evaporative Light Scattering Detector (ELSD) is suitable for detecting lipids which lack a strong UV chromophore. A UV-Vis detector can be used if the conjugated molecule has a significant absorbance.

  • Sample Analysis : Inject the crude reaction mixture or the purified conjugate onto the HPLC system.

  • Data Analysis :

    • Identify the peaks corresponding to the unreacted this compound, the unreacted molecule, and the this compound conjugate based on their retention times (determined by running standards).

    • Calculate the conjugation efficiency by comparing the peak area of the conjugate to the sum of the peak areas of the starting materials in the crude reaction mixture.[14]

SDS-PAGE Protocol (for Protein Conjugates)

SDS-PAGE is a straightforward method to visually confirm the conjugation of proteins to this compound.

sds_page_protocol SDS-PAGE Protocol for Protein-DSPE-Alkyne Conjugate Analysis Sample_Prep 1. Mix Protein Sample with SDS-PAGE Loading Buffer Denaturation 2. Heat Sample to Denature Protein Sample_Prep->Denaturation Gel_Loading 3. Load Samples onto Polyacrylamide Gel Denaturation->Gel_Loading Electrophoresis 4. Run Gel Electrophoresis to Separate Proteins by Size Gel_Loading->Electrophoresis Staining 5. Stain Gel to Visualize Protein Bands (e.g., Coomassie Blue) Electrophoresis->Staining Analysis 6. Analyze Gel for Molecular Weight Shift Staining->Analysis

Caption: SDS-PAGE protocol.

Detailed Steps:

  • Sample Preparation : Mix the protein-DSPE-Alkyne conjugate and the unconjugated protein with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation : Heat the samples at 95-100°C for 5-10 minutes.[18][21]

  • Electrophoresis : Load the samples onto a polyacrylamide gel of an appropriate percentage and run the electrophoresis.

  • Visualization : Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Analysis : Compare the band of the conjugated protein to the unconjugated protein. A successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band.[17][23][20]

By employing these validated analytical methods, researchers can confidently characterize their this compound conjugates, ensuring the quality and reproducibility of their nanoparticle formulations for downstream applications in drug delivery and biomedical research.

References

A Comparative Guide to DSPE-Alkyne Carriers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drug carriers incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne). The unique alkyne functionality of these carriers offers a versatile platform for "click chemistry," enabling the attachment of various molecules to the surface of nanoparticles and liposomes. This guide objectively evaluates the potential performance of this compound carriers against conventional alternatives, supported by established experimental methodologies.

Data Presentation: A Comparative Overview

While direct comparative studies showcasing quantitative data for this compound carriers versus non-alkyne counterparts are emerging, this section summarizes typical performance data for DSPE-PEG-based systems to provide a benchmark for evaluation. The inclusion of an alkyne group is primarily for functionalization, and the fundamental physicochemical properties and in vitro/in vivo behavior are expected to be largely influenced by the base lipid formulation.

Table 1: Physicochemical Characteristics of DSPE-Based Drug Carriers

Carrier TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DSPE-PEG Micelles Doxorubicin97 - 260Not Reported-30.87 to -28.6786.1 - 97.5Not Reported
DSPE-PEG Micelles DoxorubicinNot ReportedNot Reported+6 to +8~98Not Reported
Liposomes (HSPC:Chol:DSPE-mPEG2000) Doxorubicin~80-100< 0.1Near-neutral>90~10-15
Paclitaxel-loaded SLN Paclitaxel~200Not Reported~-38Not Reported6% (w/w)

This table represents a summary of data from various studies on DSPE-PEG based carriers and serves as a reference for expected characteristics of this compound formulations.

Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations

FormulationCell LineIC50 (µM) after 48h
Free Doxorubicin MCF-70.5 - 2
DSPE-PEG Micelles-Doxorubicin MCF-72 - 5
Liposomal Doxorubicin MCF-75 - 10

IC50 values can vary significantly based on the specific cell line, drug loading, and experimental conditions. This table provides a general comparison.

Table 3: In Vivo Tumor Accumulation of Liposomal Formulations

FormulationTumor ModelTime PointTumor Accumulation (%ID/g)
Free Doxorubicin 4T1 Murine Breast Cancer24h1 - 2
PEGylated Liposomal Doxorubicin 4T1 Murine Breast Cancer24h5 - 10
Targeted PEGylated Liposomes Various24h10 - 20

%ID/g = percentage of injected dose per gram of tissue. This is a critical measure of targeting efficiency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using Graphviz, illustrate key cellular pathways affected by common chemotherapeutic agents delivered by these carriers and the workflows for essential experimental protocols.

Doxorubicin_Mechanism Doxorubicin Doxorubicin Intercalation DNA Intercalation Doxorubicin->Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity

Doxorubicin's mechanism of action leading to apoptosis and cardiotoxicity.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel's mechanism of action leading to mitotic arrest and apoptosis.

MTT_Assay_Workflow cluster_plate 96-well plate A Seed Cells B Incubate (24h) A->B C Add Drug Formulations B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H

Workflow for the in vitro MTT cytotoxicity assay.

Biodistribution_Workflow cluster_animal Tumor-bearing Mouse A Inject Fluorescently-labeled Nanoparticles B Image at Time Points (e.g., 1, 4, 24, 48h) A->B C Euthanize and Excise Organs B->C D Image Organs ex vivo C->D

Workflow for the in vivo biodistribution study using IVIS imaging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Drug-loaded this compound carriers and control formulations

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the drug-loaded nanoparticles and free drug in culture medium. After 24 hours, replace the existing medium with 100 µL of the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value, which is the drug concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against drug concentration.

In Vivo Biodistribution Study using IVIS Imaging

In vivo imaging systems (IVIS) are used to non-invasively track the biodistribution of fluorescently labeled nanoparticles in small animals.

Materials:

  • Tumor-bearing mice

  • Fluorescently labeled this compound carriers (e.g., with a near-infrared dye like Cy5.5 or ICG)

  • IVIS imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.

  • Injection: Intravenously inject the fluorescently labeled nanoparticles into the tail vein of the mice.

  • In Vivo Imaging: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, place the anesthetized mice in the IVIS imaging system. Acquire fluorescence images to monitor the real-time biodistribution of the nanoparticles.

  • Ex Vivo Imaging: At the final time point, euthanize the mice and excise the major organs (heart, lungs, liver, spleen, kidneys) and the tumor. Arrange the organs in the imaging chamber and acquire ex vivo fluorescence images.

  • Data Analysis: Use the system's software to draw regions of interest (ROIs) around the organs and the tumor to quantify the fluorescence intensity. The data is typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

This compound carriers represent a promising platform for targeted drug delivery, leveraging the power of click chemistry for surface functionalization. While direct comparative performance data is still emerging in the literature, the established methodologies and benchmark data from DSPE-PEG systems provide a strong framework for the evaluation of these novel carriers. The ability to easily conjugate targeting ligands, imaging agents, and other functional moieties to the surface of this compound nanoparticles and liposomes opens up new avenues for the development of next-generation nanomedicines with enhanced efficacy and reduced side effects. Future studies directly comparing the in vitro and in vivo performance of this compound carriers with their non-functionalized counterparts are crucial to fully elucidate their therapeutic potential.

Assessing the Cytotoxicity of DSPE-Alkyne Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine relies on the safe and effective delivery of therapeutic agents to their targets. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for this purpose, with ongoing innovations in their composition to enhance functionality. One such modification is the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne), which allows for facile surface functionalization via "click chemistry." However, any novel component in a nanocarrier system necessitates a thorough evaluation of its potential cytotoxicity. This guide provides a comparative assessment of the cytotoxicity of this compound containing nanoparticles, drawing upon available data for closely related compounds and alternative nanoparticle formulations.

Comparative Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound containing nanoparticles is limited in publicly available literature. Therefore, to provide a comparative perspective, this guide presents data on nanoparticles formulated with DSPE-PEG, a structurally similar and widely studied lipid, alongside a common alternative, Solid Lipid Nanoparticles (SLNs). It is important to note that the alkyne functional group may impart unique biological interactions affecting cytotoxicity, and the data for DSPE-PEG should be considered a proxy.

Nanoparticle FormulationCell LineAssayKey Findings
DSPE-PEG containing Lipoplexes HeLaMTTCell viability remained around 90% at siRNA concentrations up to 8 μg/mL, suggesting good biocompatibility.[1]
DSPE-PEG (5000) amine SWCNTs SKOV3Trypan BlueIC50 value of 50 µg/mL after 24 hours.[2]
DSPE-PEG (5000) amine SWCNTs HEPG2Trypan BlueIC50 value of 300 µg/mL after 24 hours.[2]
DSPE-PEG (5000) amine SWCNTs A549Trypan BlueIC50 value of 370 µg/mL after 24 hours.[2]
Solid Lipid Nanoparticles (SLNs) Raw264.7MTTEC50 of 136 µg/mL after 5 hours of treatment.[3]
DSPE-PEG-C60 Micelles (Drug-loaded) L02, GES-1, H9c2 (normal cells)CCK-8Showed significantly weaker cytotoxicity compared to DSPE-PEG micelles and free doxorubicin.[4]
DSPE-PEG2000-DBCO (anchor lipid) RAW 264.7MTTIncorporation of the anchor lipid into the cell surface did not cause any significant toxicity.[5]

Experimental Protocols

The assessment of nanoparticle cytotoxicity involves a variety of in vitro assays that measure different aspects of cell health. Below are detailed methodologies for key experiments commonly cited in nanotoxicology studies.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • Nanoparticle suspensions at various concentrations

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing serial dilutions of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, remove the nanoparticle-containing medium and add fresh medium containing MTT reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Materials:

    • Cells and culture reagents as in the MTT assay.

    • LDH assay kit (containing substrate, cofactor, and catalyst solutions).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells and culture reagents.

    • Nanoparticle suspensions.

    • Annexin V-FITC (or another fluorochrome).

    • Propidium Iodide (PI).

    • Binding buffer.

    • Flow cytometer.

  • Procedure:

    • Seed cells and treat with nanoparticles as previously described.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided with the assay kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate NP_Treatment 2. Treat with Nanoparticle Dilutions Cell_Seeding->NP_Treatment Incubate 3. Incubate for 24/48/72h NP_Treatment->Incubate Add_MTT 4a. Add MTT Reagent Incubate->Add_MTT Collect_Supernatant 4b. Collect Supernatant Incubate->Collect_Supernatant Solubilize 5a. Solubilize Formazan Add_MTT->Solubilize Read_Abs_MTT 6a. Read Absorbance Solubilize->Read_Abs_MTT Data_Analysis 7. Calculate % Viability / % Cytotoxicity Read_Abs_MTT->Data_Analysis Add_LDH_Reagent 5b. Add LDH Reagents Collect_Supernatant->Add_LDH_Reagent Read_Abs_LDH 6b. Read Absorbance Add_LDH_Reagent->Read_Abs_LDH Read_Abs_LDH->Data_Analysis

Cytotoxicity Assay Workflow

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane & Cytosol cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase NP Lipid Nanoparticles Membrane_Stress Membrane Perturbation NP->Membrane_Stress ROS Reactive Oxygen Species (ROS) Membrane_Stress->ROS Bax_Bcl2 Bax/Bcl-2 Imbalance ROS->Bax_Bcl2 Mito_Damage Mitochondrial Membrane Depolarization Bax_Bcl2->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Lipid Nanoparticle-Induced Apoptosis Pathway

Conclusion

The available evidence suggests that DSPE-containing nanoparticles, particularly those with PEGylation, generally exhibit good biocompatibility. However, factors such as the specific cell type, nanoparticle concentration, and the nature of the conjugated molecule can significantly influence their cytotoxic profile. While direct comparative data for this compound nanoparticles is not yet widely available, the methodologies and comparative data presented in this guide provide a framework for researchers to conduct their own robust cytotoxicity assessments. As with any novel nanomaterial, a thorough in vitro toxicological evaluation is a critical step in the preclinical development pipeline to ensure safety and efficacy. Future studies are warranted to directly compare the cytotoxicity of this compound nanoparticles with their non-functionalized counterparts and other lipid-based delivery systems to fully elucidate the impact of the alkyne functional group on their biological interactions.

References

Safety Operating Guide

Navigating the Disposal of DSPE-Alkyne: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-Alkyne) are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to general principles of hazardous waste management for reactive phospholipids (B1166683).

This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Essential Safety and Handling Information

Given the reactive nature of the alkyne group, this compound should be handled as a potentially hazardous substance. The following table summarizes key safety, handling, and storage information based on general knowledge of phospholipids and reactive chemicals.

CategoryGuideline
Personal Protective Equipment (PPE) Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
Handling Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably a fume hood. Prevent contact with skin and eyes.
Storage Store in a tightly sealed, properly labeled container in a cool, dry place, typically at -20°C for long-term stability.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases. The alkyne group can undergo energetic reactions.
Spill Management In case of a spill, carefully sweep up solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent.

Operational Disposal Plan for this compound

The disposal of this compound and its associated waste should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" or "1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)]"

  • The primary hazards (e.g., "Reactive," "Irritant")

  • The date of waste accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Temporary Storage

Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and segregated from incompatible chemicals.

Step 4: Scheduling Waste Pickup

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste collection.

Step 5: Decontamination of Empty Containers

Before disposing of the original this compound container as non-hazardous waste, it must be thoroughly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., chloroform, methanol, or another solvent in which this compound is soluble).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Deface Label: Completely remove or deface the original product label to avoid confusion.

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DSPE_Alkyne_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store pickup Schedule EHS Waste Pickup store->pickup decontaminate Decontaminate Empty Container (Triple Rinse) pickup->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container collect_rinsate->store end End of Process dispose_container->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.

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